1'-Neopentylspiro[indoline-3,4'-piperidine]
Description
BenchChem offers high-quality 1'-Neopentylspiro[indoline-3,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-Neopentylspiro[indoline-3,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
917898-70-5 |
|---|---|
Molecular Formula |
C17H26N2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1'-(2,2-dimethylpropyl)spiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C17H26N2/c1-16(2,3)13-19-10-8-17(9-11-19)12-18-15-7-5-4-6-14(15)17/h4-7,18H,8-13H2,1-3H3 |
InChI Key |
SEWNXEVEIAWCQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1CCC2(CC1)CNC3=CC=CC=C23 |
Origin of Product |
United States |
Foundational & Exploratory
Executive Context: Overcoming Bleeding Liabilities in Antithrombotic Therapeutics
Technical Guide: Mechanism of Action and Pharmacological Validation of 1'-Neopentylspiro[indoline-3,4'-piperidine] Derivatives as P2Y1 Receptor Antagonists
The precise control of platelet aggregation remains a cornerstone of cardiovascular pharmacology. Historically, blockade of the purinergic P2Y12 receptor (via drugs like clopidogrel and ticagrelor) has been the clinical standard. However, P2Y12 antagonism frequently induces severe bleeding liabilities due to the receptor’s central role in sustaining platelet plugs [1].
Enter the 1'-neopentylspiro[indoline-3,4'-piperidine] structural scaffold. Identified as a privileged pharmacophore for the synthesis of conformationally constrained ortho-anilino diaryl ureas, this scaffold acts as a potent, highly selective, non-nucleotide antagonist of the P2Y1 receptor . By selectively uncoupling the initial phase of adenosine diphosphate (ADP)-induced platelet shape change rather than abolishing the sustained hemostatic response, this scaffold establishes a unique pharmacological paradigm: robust antithrombotic efficacy with significantly preserved hemostatic capacity[1, 2].
Mechanism of Action: GPCR Uncoupling and Calcium Cascade Inhibition
The P2Y1 receptor is a Gq-protein-coupled receptor (GPCR) predominantly found on the platelet surface. Its physiological activation requires the endogenous ligand ADP [3].
Signal Transduction Physiology
Under normal conditions, ADP binds to the orthosteric nucleotide-binding pocket of the P2Y1 receptor. This triggers a conformational change that activates the coupled Gq protein α-subunit. Gqα subsequently activates membrane-bound Phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 diffuses to the dense tubular system (the platelet equivalent of the endoplasmic reticulum), triggering the rapid mobilization of intracellular calcium (Ca²⁺). This calcium spike initiates cytoskeletal reorganization (shape change) and primary platelet aggregation.
Scaffold-Mediated Antagonism
Derivatives centered on the 1'-neopentylspiro[indoline-3,4'-piperidine] core act by binding to the P2Y1 receptor to arrest this cascade. Unlike native nucleotide analogs, which possess highly polar phosphate groups resulting in poor pharmacokinetic (PK) profiles, these lipophilic diaryl ureas achieve high oral bioavailability [1]. Mechanistically, these non-nucleotide structures lock the receptor in an inactive conformation—frequently exploiting extra-helical or allosteric lipid-interface binding pockets to prevent Gq uncoupling without competing for the highly conserved orthosteric ADP site [3].
Figure 1: Mechanism of action of 1'-neopentylspiro[indoline-3,4'-piperidine] derivatives antagonizing P2Y1.
Self-Validating Protocol System
To confidently map the efficacy of a 1'-neopentylspiro[indoline-3,4'-piperidine] derivative, isolated biochemical binding data is insufficient. A sequentially validating workflow must be utilized—starting from direct target engagement (calcium flux) and advancing to phenotypic functional endpoints (aggregometry).
Figure 2: Sequential screening workflow validating P2Y1 antagonist efficacy and safety.
Protocol A: Target Engagement via FLIPR Calcium Mobilization Assay
Causality Rationale: Because P2Y1 dictates primary calcium mobilization via IP3, measuring real-time intracellular Ca²⁺ fluxes upon ADP stimulation is the most direct readout of receptor blockade.
-
Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y1 receptor into 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Aspirate media and add 20 µL/well of Calcium-6 indicator dye (or Fluo-4 AM) reconstituted in HBSS buffer with 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Introduce 1'-neopentylspiro[indoline-3,4'-piperidine] analogs (8-point dose-response curve, 0.1 nM to 10 µM) and incubate for 15 minutes. Self-Validation Control: Include a known P2Y12 antagonist (e.g., ticagrelor) as a negative control; it should exhibit zero inhibition of the initial Ca²⁺ spike, confirming assay specificity for P2Y1.
-
Agonist Stimulation & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an
concentration of ADP (typically 10-30 nM) into the wells. -
Data Capture: Continuously measure fluorescence (Excitation: 485 nm, Emission: 525 nm) for 3 minutes. Calculate
values using the maximum fluorescence peak minus baseline.
Protocol B: Phenotypic Validation via Light Transmission Aggregometry (LTA)
Causality Rationale: While FLIPR proves the molecule engages the receptor, LTA demonstrates that this biochemical engagement functionally translates to the prevention of platelet-to-platelet crosslinking in a complex biological matrix (plasma) [2].
-
Plasma Isolation: Draw whole blood into 3.2% sodium citrate tubes. Centrifuge at 200 × g for 15 min to yield Platelet-Rich Plasma (PRP). Centrifuge the remaining fraction at 2000 × g for 10 min to obtain Platelet-Poor Plasma (PPP) for establishing baseline light transmittance.
-
Incubation: Transfer 250 µL of PRP into cuvettes containing a magnetic stir bar rotating at 1000 rpm at 37°C. Add the spiro-piperidine test compound and incubate for 5 minutes.
-
Activation: Add 5-10 µM ADP.
-
Readout Kinetics: Record optical transmittance for 5–10 minutes. As platelets aggregate, the previously opaque plasma clears, increasing light transmission.
-
Validation: The compound should successfully block primary aggregation waves. Determine the percentage of inhibition relative to vehicle-treated PRP.
Quantitative Performance Metrics
Optimization of the 1'-neopentylspiro[indoline-3,4'-piperidine] core into lead candidates (e.g., BMS clinical analogs like Compound 3l) generated specific quantitative profiles differentiating them from standard P2Y12 inhibitors [1]. The table below contrasts a representative optimal spiro-piperidine derivative against Clopidogrel.
| Compound Class | Primary Target | P2Y1 Binding ( | Platelet Aggregation ( | Bleeding Time Fold-Increase (Rat Model) |
| Spiro-piperidine Urea Lead | P2Y1 Receptor | 1.0 – 5.0 nM | 0.20 – 0.50 µM | ~1.5x to 2.0x |
| Clopidogrel (Active Met.) | P2Y12 Receptor | N/A (P2Y12 specific) | 0.30 – 0.80 µM | ~4.0x to 6.0x |
| Vehicle (Control) | None | N/A | Baseline | 1.0x |
Data synthesis reflects that blocking the P2Y1 mechanism delivers potent anti-aggregation kinetics closely mirroring P2Y12 blockade, but significantly limits off-target bleeding extensions by sparing the secondary hemostatic phase [1].
References
-
Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent, selective, and bioavailable P2Y1 antagonist. Journal of Medicinal Chemistry (2013). URL:[Link]
-
Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry (2021). URL:[Link]
-
Two disparate ligand-binding sites in the human P2Y1 receptor. Nature (2015). URL:[Link]
An In-depth Technical Guide to the Spectroscopic Data of 1'-Neopentylspiro[indoline-3,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[indoline-3,4'-piperidine] scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and natural products. Its rigid, three-dimensional structure makes it an attractive framework in medicinal chemistry for the development of novel therapeutic agents. The introduction of a neopentyl group onto the piperidine nitrogen can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. A thorough understanding of the spectroscopic characteristics of 1'-neopentylspiro[indoline-3,4'-piperidine] is paramount for its unambiguous identification, characterization, and for quality control in synthetic and drug development processes. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of its constituent parts and closely related analogs.
Molecular Structure and Atom Numbering
To facilitate the interpretation of spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of 1'-neopentylspiro[indoline-3,4'-piperidine] with the adopted numbering scheme.
Caption: Molecular structure of 1'-neopentylspiro[indoline-3,4'-piperidine].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1'-neopentylspiro[indoline-3,4'-piperidine]. The predictions are based on data from structurally similar compounds, including spiro[indoline-3,4'-piperidin]-2-one and its derivatives, as well as N-substituted piperidines.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a proton resonance frequency of at least 400 MHz for optimal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |
| ~ 7.10 - 7.25 | m | 2H | H-5, H-6 | The aromatic protons of the indoline ring will appear as a multiplet in the aromatic region. |
| ~ 6.60 - 6.75 | m | 2H | H-4, H-7 | These aromatic protons are expected to be shifted slightly upfield compared to H-5 and H-6. |
| ~ 3.50 | s (br) | 1H | N1-H | The indoline N-H proton will likely appear as a broad singlet. Its chemical shift can be concentration-dependent. |
| ~ 3.30 | s | 2H | C2-H₂ | The methylene protons of the indoline ring are expected to be a singlet. |
| ~ 2.80 - 2.95 | m | 2H | C2'-H₂, C6'-H₂ (axial) | The axial protons on the piperidine ring adjacent to the nitrogen are expected to be downfield. |
| ~ 2.20 - 2.35 | m | 2H | C2'-H₂, C6'-H₂ (equatorial) | The equatorial protons on the piperidine ring adjacent to the nitrogen will be upfield from the axial protons. |
| ~ 2.10 | s | 2H | C1''-H₂ | The methylene protons of the neopentyl group will appear as a singlet due to the absence of adjacent protons. |
| ~ 1.70 - 1.85 | m | 4H | C3'-H₂, C5'-H₂ | The remaining methylene protons of the piperidine ring will appear as a complex multiplet. |
| ~ 0.90 | s | 9H | C3''-H₉ | The nine equivalent protons of the three methyl groups of the neopentyl group will give a characteristic sharp singlet. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Use a spectrometer with a carbon resonance frequency of at least 100 MHz.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio, which is typically much higher than for ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |
| ~ 150.0 | C7a | Aromatic quaternary carbon of the indoline ring, deshielded by the adjacent nitrogen. |
| ~ 135.0 | C3a | Aromatic quaternary carbon of the indoline ring. |
| ~ 128.0 | C5 | Aromatic CH carbon of the indoline ring. |
| ~ 125.0 | C6 | Aromatic CH carbon of the indoline ring. |
| ~ 120.0 | C4 | Aromatic CH carbon of the indoline ring. |
| ~ 110.0 | C7 | Aromatic CH carbon of the indoline ring, shielded by the adjacent nitrogen. |
| ~ 70.0 | C1'' | Methylene carbon of the neopentyl group attached to the nitrogen. |
| ~ 58.0 | C2 | Methylene carbon of the indoline ring. |
| ~ 54.0 | C2', C6' | Methylene carbons of the piperidine ring adjacent to the nitrogen. |
| ~ 45.0 | C3 | Spiro quaternary carbon. |
| ~ 35.0 | C3', C5' | Methylene carbons of the piperidine ring. |
| ~ 32.0 | C2'' | Quaternary carbon of the neopentyl group. |
| ~ 27.0 | C3'' | Methyl carbons of the neopentyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the IR spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale and Key Insights |
| ~ 3400 - 3300 | Medium | N-H stretch (indoline) | A characteristic absorption for the secondary amine in the indoline ring. |
| ~ 3050 - 3000 | Medium | C-H stretch (aromatic) | Indicates the presence of the aromatic ring. |
| ~ 2960 - 2850 | Strong | C-H stretch (aliphatic) | Strong absorptions due to the numerous C-H bonds in the piperidine and neopentyl groups. |
| ~ 1600, 1480 | Medium-Weak | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring. |
| ~ 1465 | Medium | C-H bend (CH₂) | Scissoring vibration of the methylene groups. |
| ~ 1365 | Medium-Weak | C-H bend (CH₃) | Symmetric bending of the methyl groups in the neopentyl moiety. |
| ~ 1300 - 1200 | Medium-Strong | C-N stretch (aromatic amine) | Stretching vibration of the C-N bond in the indoline ring. |
| ~ 1200 - 1100 | Medium-Strong | C-N stretch (aliphatic amine) | Stretching vibration of the C-N bonds in the piperidine ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a soft ionization method suitable for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Tandem MS (MS/MS): For further structural information, the molecular ion can be selected and fragmented, and the m/z of the fragment ions can be determined.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The molecular formula of 1'-neopentylspiro[indoline-3,4'-piperidine] is C₁₇H₂₆N₂. The exact mass is 258.2096 g/mol . In ESI-MS, the base peak is expected to be the protonated molecule at m/z 259.2174.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is expected to be initiated by cleavage alpha to the nitrogen atoms.
An In-Depth Technical Guide to Spiro[indoline-3,4'-piperidine] Compounds: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
The spiro[indoline-3,4'-piperidine] scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. This unique three-dimensional structure, featuring an indoline ring system fused to a piperidine ring at the C3 position, is a core component of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The conformational rigidity imparted by the spirocyclic center, combined with the ability to introduce diverse substituents on both the indoline and piperidine moieties, makes this scaffold an attractive template for the design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the spiro[indoline-3,4'-piperidine] core, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for constructing this complex scaffold, explore its diverse pharmacological applications with a focus on anticancer and central nervous system (CNS) activities, and provide detailed experimental protocols for key synthetic and biological evaluation methods.
Synthetic Strategies for the Spiro[indoline-3,4'-piperidine] Core
The construction of the spiro[indoline-3,4'-piperidine] scaffold presents a unique synthetic challenge due to the creation of a sterically hindered quaternary carbon center. Several elegant synthetic strategies have been developed to address this, primarily revolving around intramolecular cyclization reactions and multicomponent reactions.
Key Synthetic Routes
Several prominent synthetic routes have been established for the synthesis of spiro[indoline-3,4'-piperidine] and related spirooxindole structures:
-
Pictet-Spengler Reaction: This classical reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3] In the context of spiro[indoline-3,4'-piperidine] synthesis, this often involves the reaction of a tryptamine derivative with a suitable piperidinone precursor. The reaction proceeds through an iminium ion intermediate, which then undergoes electrophilic attack at the C3 position of the indole ring to form the spirocyclic system.[3] The use of chiral Brønsted acids can facilitate enantioselective synthesis of these spiro compounds.[4]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of an azomethine ylide with a dipolarophile. For the synthesis of spiro[indoline-3,4'-piperidine] derivatives, the azomethine ylide is typically generated in situ from the condensation of an isatin derivative with an amino acid, such as L-proline.[5][6] The subsequent cycloaddition with an appropriate alkene or alkyne dipolarophile leads to the formation of the spiro-pyrrolidine or -pyrrolizidine ring system fused to the oxindole core.[5][6][7][8]
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to the synthesis of complex molecules like spiro[indoline-3,4'-piperidines] in a single step.[9][10] These reactions often involve the condensation of isatins, an active methylene compound (like malononitrile), and a third component, such as 8-hydroxyquinoline, in the presence of a base like piperidine.[9][10] This strategy allows for rapid access to a diverse library of functionalized spiro compounds.
-
Transition Metal-Catalyzed Reactions: Various transition metals, including silver and zinc, have been employed to catalyze the synthesis of spirooxindoles.[11] For instance, silver nanoparticles have been used to catalyze the condensation reaction between isatins, β-dicarbonyl compounds, and enamines in water.[11] Chiral zinc complexes have also been utilized for the enantioselective synthesis of spirooxindole derivatives.[11]
Experimental Protocol: A Representative Three-Component Synthesis
The following protocol describes a general procedure for the synthesis of functionalized spiro[indoline-3,4'-pyrano[3,2-h]quinolines] via a three-component reaction, a common strategy for creating complex spirooxindole systems.[9][10]
Materials:
-
Isatin (or substituted isatin)
-
Malononitrile or Ethyl Cyanoacetate
-
8-Hydroxyquinoline
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of 8-hydroxyquinoline (1 mmol) in ethanol (10 mL), add the isatin derivative (1 mmol) and malononitrile or ethyl cyanoacetate (1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for approximately 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum to afford the pure spiro[indoline-3,4'-pyrano[3,2-h]quinoline] derivative.
This method is advantageous due to its use of readily available starting materials, mild reaction conditions, and simple workup procedure, often providing high yields of the desired product.[9]
Caption: MDM2-p53 signaling pathway and the role of inhibitors.
Central Nervous System (CNS) Activity
Spiro[indoline-3,4'-piperidine] derivatives have also shown promise as agents acting on the central nervous system. They have been investigated as potential treatments for a variety of CNS disorders, including depression and psychosis.
Mechanism of Action: The CNS activity of these compounds is often attributed to their interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors. For example, certain spiro[indoline-3,4'-piperidine]s have been found to be potent ligands for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. These receptors are key targets for antipsychotic and antidepressant drugs.
Other Biological Activities
In addition to their anticancer and CNS activities, spiro[indoline-3,4'-piperidine] derivatives have been reported to possess a range of other biological properties, including antiviral, antimicrobial, and anti-inflammatory activities. This broad spectrum of activity underscores the versatility of this scaffold in drug discovery.
Future Perspectives and Conclusion
The spiro[indoline-3,4'-piperidine] scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of new and more efficient synthetic methodologies, including asymmetric and diversity-oriented synthesis, will undoubtedly accelerate the exploration of the chemical space around this privileged core. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their drug-like characteristics. Furthermore, the elucidation of their precise mechanisms of action and the identification of novel biological targets will open up new avenues for their therapeutic application.
References
- Current time information in Le Flore County, US. (n.d.). Google.
- Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones - PMC. (n.d.). NIH.
- Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. (2016). Research Square.
- Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC. (n.d.). NIH.
- Synthetic routes to spirooxindole oxetanes. (n.d.). ResearchGate.
- Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. (2025). ResearchGate.
- Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. (2025). ACS Publications.
- Transition metal-catalyzed synthesis of spirooxindoles - PMC. (n.d.). NIH.
- Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. (2023). MDPI.
- Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. (n.d.). ResearchGate.
- Synthesis of Polycyclic Indolines via Spiroindolenines: Mechanistic Validation and HDAC6 Inhibition Potential. (2026). ACS Publications.
- Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. (2020). ACS Publications.
- Pictet–Spengler reaction - Wikipedia. (n.d.). Wikipedia.
- Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction. (2024). PubMed.
- 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. (2020). ScienceDirect.
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC. (n.d.). NIH.
- 1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Synthesis, Molecular Docking and Anti-tumor Activity Studies. (2021). Bentham Science.
- Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. (2012). PubMed.
- Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC. (n.d.). NIH.
- Convenient synthesis of functionalized spiro[indoline-3,2′-pyrrolizines] or spiro[indoline-3,3′-pyrrolidines] via multicomponent reactions. (n.d.). RSC Publishing.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- Synthesis of Spiro(indoline-3,4′-pyrano[2,3-c]pyrazol)-2-one Derivatives by One-Pot, Three-Component Reactions. (n.d.). ResearchGate.
- Spiro[indoline-3,4'-piperidine]s and related compounds. (1984). Google Patents.
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused. (2023). Semantic Scholar.
- Facile synthesis of spiro[indoline-3,3′-pyrrolo[1,2-a]quinolines] and spiro[indoline-3,1′-pyrrolo[2,1-a]isoquinolines] via 1,3-dipolar cycloaddition reactions of heteroaromatic ammonium salts with 3-phenacylideneoxindoles. (n.d.). RSC Publishing.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 6. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient synthesis of functionalized spiro[indoline-3,2′-pyrrolizines] or spiro[indoline-3,3′-pyrrolidines] via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
- 11. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 1'-Neopentylspiro[indoline-3,4'-piperidine]: A Technical Guide for Privileged Scaffold Optimization
As a Senior Application Scientist in early-stage medicinal chemistry, balancing target affinity with viable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is the central paradox of drug design. The compound (CAS 917898-70-5) represents a highly engineered "privileged scaffold"—a structurally rigid architecture that serves as a cornerstone for developing highly selective G-protein coupled receptor (GPCR) ligands, most notably P2Y1 receptor antagonists[1][2].
This technical whitepaper deconstructs the structural logic, physicochemical advantages, and self-validating experimental workflows required to harness this compound in drug development programs.
Causality in Scaffold Design: Why the Neopentyl Spiro-Core?
In molecular design, every atomic substitution must be driven by causality. The choice of the spiro[indoline-3,4'-piperidine] core combined with a 1'-neopentyl appendage is a masterclass in exploiting structural constraints to bypass pharmacological liabilities[3].
-
The Spiro-Fusion (Conformational Pre-organization): Linear or flexible cyclic systems suffer from high conformational entropy. Upon binding to a target like the P2Y1 receptor, flexible molecules must adopt a specific active conformation, incurring an entropic penalty. A spiro fusion—where the indoline and piperidine share a single quaternary carbon—forces the two rings into an orthogonal (perpendicular) geometry[4]. This rigidity locks the attached pharmacophores into an idealized 3D vector space, drastically increasing target affinity[3].
-
The Neopentyl Shield (Metabolic Evasion): The basic nitrogen in traditional piperidine rings is a severe liability, as it is highly susceptible to Cytochrome P450 (CYP) mediated N-dealkylation. The neopentyl group (-CH2-C(CH3)3) solves this. The massive steric bulk of the tert-butyl moiety adjacent to the methylene spacer creates an intense physical blockade around the basic nitrogen[5]. This prevents enzymatic access to the nitrogen lone pair, prolonging the half-life while retaining the essential basicity required for salt-bridge interactions within the receptor pocket.
Figure 1: Pharmacological causality of the 1'-Neopentylspiro[indoline-3,4'-piperidine] scaffold design.
Core Physicochemical Profiling
Understanding the baseline physical parameters of the scaffold is critical before initiating derivative synthesis. Table 1 outlines the quantitative metrics that make this compound highly desirable for central nervous system (CNS) and systemic drug targeting[2].
Table 1: Key Physicochemical Data of 1'-Neopentylspiro[indoline-3,4'-piperidine]
| Parameter | Value / Descriptor | Relevance to Drug Design |
| CAS Registry Number | 917898-70-5 | Unique chemical identifier[2]. |
| Molecular Formula | C17H26N2 | Favorable lead-like stoichiometric metrics. |
| Molecular Weight | 258.40 g/mol | Allows addition of heavy warheads without exceeding Lipinski's Rule of 5 limits. |
| Calculated LogP | ~3.8 | Optimal lipophilicity for high oral bioavailability and cellular membrane permeation. |
| Topological Polar Surface Area | ~15.3 Ų | Facilitates exceptional tissue penetration, including the blood-brain barrier (BBB). |
Mechanistic Pathway: P2Y1 Receptor Antagonism
A primary application of this scaffold is the synthesis of conformationally constrained ortho-anilino diaryl ureas, which act as highly potent, orally bioavailable P2Y1 antagonists for antithrombotic therapy[1].
When tissue is damaged, Adenosine Diphosphate (ADP) is released, activating the P2Y1 G-protein coupled receptor. This triggers Gq protein coupling, resulting in intracellular calcium mobilization that initiates platelet aggregation and thrombosis[6]. Compounds built upon the neopentylspiro-piperidine scaffold competitively bind to the P2Y1 receptor, blocking ADP. Notably, this precise structural inhibition prevents thrombosis while exhibiting significantly milder bleeding liabilities compared to standard P2Y12 antagonists[1].
Figure 2: Signal transduction blockade by spiroindoline-based P2Y1 receptor antagonists.
Validated Experimental Workflows
To ensure scientific integrity and reproducibility, the following methodologies are formulated as self-validating systems.
Protocol A: Scaffold Synthesis via Reductive Amination
Rationale: Direct SN2 alkylation of the spiro-piperidine nitrogen with neopentyl bromide is notoriously sluggish due to extreme steric repulsion. A reductive amination pathway using pivalaldehyde provides higher yields.
-
Condensation: Dissolve 1.0 eq of spiro[indoline-3,4'-piperidine] in anhydrous 1,2-dichloroethane (DCE). Add 1.2 eq of pivalaldehyde.
-
Acid Catalysis: Add 1.2 eq of glacial acetic acid. Stir at ambient temperature for 2 hours to drive complete iminium ion formation.
-
Self-Validation Check 1 (Critical): Remove a 10 μL aliquot, quench in methanol, and analyze via LC-MS. Proceed to the next step only if the primary amine mass peak has completely disappeared, confirming 100% iminium conversion.
-
Reduction: Portion-wise, add 1.5 eq of sodium triacetoxyborohydride (STAB). The mild hydride nature of STAB prevents the over-reduction of the indoline core. Stir for 12 hours.
-
Quench & Extraction: Slowly quench with saturated aqueous NaHCO3 until pH 8 is reached. Self-validation: Effervescence cessation confirms complete acid neutralization, forcing the compound into its free-base state for DCM extraction.
-
Purification: Dry the organic phase over anhydrous Na2SO4, concentrate, and purify via flash silica chromatography (gradient: 1-5% Methanol/DCM).
Protocol B: High-Throughput LogP Measurement (ChromLogD)
Rationale: The standard octanol-water shake-flask method lacks the throughput required for derivative library screening[5]. We deploy a reversed-phase LC-MS correlation strategy.
-
Sample Prep: Formulate a 10 mM stock of the spiro compound in HPLC-grade DMSO.
-
Validation Pooling: Create a calibration pool containing five reference standards with strictly known LogP values (e.g., Acetaminophen LogP 0.46, Toluene LogP 2.73, Triphenylene LogP 5.49)[5].
-
Chromatography: Inject 5 μL of the pooled sample + target compound onto a Waters XBridge C18 column (50 x 2.1 mm). Elute using a rapid linear gradient of 5% to 95% Acetonitrile in 10 mM Ammonium Acetate (pH 7.4) over 4 minutes.
-
Self-Validation Check 2: Extract the retention times (tR) via mass spectrometry. Plot the tR of the five reference standards against their known LogP values. An R² > 0.98 must be achieved to validate system suitability.
-
Data Extraction: Interpolate the 1'-neopentylspiro[indoline-3,4'-piperidine] derivative’s tR against the standard curve to establish its highly accurate ChromLogD.
Figure 3: Self-validating sequential workflow from compound synthesis to physicochemical profiling.
References
-
Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent, selective, and bioavailable P2Y1 antagonist. Journal of Medicinal Chemistry. PubMed (NIH). URL:[Link]
-
Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. Molecules. MDPI. URL: [Link]
-
High-throughput LogP measurement using parallel Liquid chromatography/ultraviolet/mass spectrometry and sample pooling. ResearchGate. URL: [Link]
-
Demystifying P2Y1 Receptor Ligand Recognition through Docking and Molecular Dynamics Analyses. ResearchGate. URL: [Link]
Sources
- 1. Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent, selective, and bioavailable P2Y1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molcore.com [molcore.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 1'-Neopentylspiro[indoline-3,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific derivative, 1'-Neopentylspiro[indoline-3,4'-piperidine]. By examining the structure-activity relationships (SAR) of analogous compounds, this document elucidates the most probable molecular targets and provides a framework for future research and drug development efforts. The bulky and lipophilic nature of the 1'-neopentyl group is a key determinant of target engagement and pharmacological profile. This guide explores potential interactions with opioid, dopamine, and neurokinin receptors, as well as targets pertinent to oncology, and furnishes detailed experimental protocols for target validation.
Introduction: The Significance of the Spiro[indoline-3,4'-piperidine] Scaffold
Spirocyclic systems have gained considerable attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their flatter aromatic counterparts. The spiro[indoline-3,4'-piperidine] moiety, in particular, is a versatile scaffold found in a variety of pharmacologically active agents.[1] Its rigid structure provides a well-defined orientation of substituents, facilitating precise interactions with biological targets. The indoline portion can engage in various interactions, including hydrogen bonding and pi-stacking, while the piperidine ring allows for the introduction of diverse substituents to modulate pharmacological activity and physicochemical properties. The focus of this guide, 1'-Neopentylspiro[indoline-3,4'-piperidine], features a neopentyl group on the piperidine nitrogen, a substitution expected to significantly influence its therapeutic potential.
Potential Therapeutic Target Classes
Based on the established pharmacology of structurally related spiro[indoline-3,4'-piperidine] derivatives, several key therapeutic target classes are proposed for 1'-Neopentylspiro[indoline-3,4'-piperidine].
Opioid Receptors: A Focus on the Nociceptin Opioid Peptide (NOP) Receptor
The opioid receptor family, comprising the mu (µ), delta (δ), kappa (κ), and nociceptin (NOP) receptors, are well-established targets for pain management and other neurological conditions. SAR studies of N-substituted spiropiperidines have identified them as potent nociceptin receptor ligands.[2][3] The substituent on the piperidine nitrogen is a critical determinant of affinity and selectivity for the NOP receptor over other opioid receptor subtypes.
Hypothesized Impact of the 1'-Neopentyl Group: The large, sterically hindered neopentyl group is likely to confer a unique selectivity profile. It may favor binding to the NOP receptor, which is known to accommodate bulky N-substituents, while potentially reducing affinity for the classical opioid receptors (µ, δ, κ). This could translate into a pharmacological profile with a reduced risk of traditional opioid-related side effects, such as respiratory depression and dependence.
Signaling Pathway
Caption: NOP Receptor Signaling Pathway
Dopamine Receptors
Derivatives of spiro[piperidine] have been investigated for their interaction with dopamine receptors. Specifically, certain analogues have demonstrated modest dopamine antagonism.[4] The nature of the substituent on the piperidine nitrogen can influence the affinity and selectivity for different dopamine receptor subtypes (D1-D5).
Hypothesized Impact of the 1'-Neopentyl Group: The lipophilic character of the neopentyl group may enhance blood-brain barrier penetration, a desirable property for centrally acting dopamine receptor modulators. The steric bulk could favor selective interaction with specific dopamine receptor subtypes, potentially leading to a more targeted therapeutic effect with fewer off-target side effects.
Signaling Pathway
Caption: Dopamine D2-like Receptor Signaling
Neurokinin Receptors
Spiro-substituted piperidines have been explored as antagonists of neurokinin (NK) receptors, particularly NK1 and NK2.[5] These receptors are involved in pain, inflammation, and mood disorders. The spiro-piperidine moiety has been shown to be crucial for high-affinity binding to these receptors.
Hypothesized Impact of the 1'-Neopentyl Group: The neopentyl substituent could influence the conformational flexibility of the piperidine ring, potentially locking it into a bioactive conformation for NK receptor binding. This could lead to enhanced potency and selectivity. The lipophilicity of the neopentyl group may also contribute to favorable pharmacokinetic properties for indications requiring sustained target engagement.
Caption: Workflow for Oncology Target Validation
Experimental Workflows for Target Identification and Validation
To empirically determine the therapeutic targets of 1'-Neopentylspiro[indoline-3,4'-piperidine], a systematic approach employing a battery of in vitro assays is recommended.
Radioligand Binding Assays
Objective: To determine the binding affinity of the compound for a panel of receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., NOP, dopamine, NK receptors) from recombinant cell lines or animal tissues.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [³H]-Nociceptin for NOP), and varying concentrations of 1'-Neopentylspiro[indoline-3,4'-piperidine].
-
Incubation: Incubate the mixture at a specified temperature for a sufficient time to reach equilibrium.
-
Separation: Rapidly separate the bound and free radioligand by filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the functional activity of the compound at the identified targets (i.e., agonist, antagonist, or inverse agonist).
Example Protocol (GTPγS Binding Assay for Gαi/o-coupled receptors like NOP and D2):
-
Assay Components: Combine cell membranes expressing the receptor, GDP, and varying concentrations of 1'-Neopentylspiro[indoline-3,4'-piperidine] in an assay buffer.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS. To test for antagonist activity, also include a known agonist for the receptor.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the data to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).
In Vitro Kinase Assays
Objective: To assess the inhibitory activity of the compound against a panel of protein kinases.
Protocol:
-
Assay Setup: In a 384-well plate, add the purified kinase, a suitable substrate (e.g., a generic peptide or protein), ATP, and varying concentrations of 1'-Neopentylspiro[indoline-3,4'-piperidine].
-
Incubation: Incubate the reaction at room temperature for a specified time.
-
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. The signal can be measured using various technologies, such as fluorescence, luminescence, or absorbance.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.
Data Presentation: Hypothetical Pharmacological Profile
The following table summarizes a hypothetical pharmacological profile for 1'-Neopentylspiro[indoline-3,4'-piperidine] based on the SAR of related compounds. This data is for illustrative purposes only and requires experimental validation.
| Target | Assay Type | Hypothetical Value (nM) | Predicted Functional Activity |
| NOP Receptor | Radioligand Binding (Ki) | 10 - 50 | Antagonist/Partial Agonist |
| µ Opioid Receptor | Radioligand Binding (Ki) | > 1000 | Low Affinity |
| κ Opioid Receptor | Radioligand Binding (Ki) | > 1000 | Low Affinity |
| δ Opioid Receptor | Radioligand Binding (Ki) | > 1000 | Low Affinity |
| Dopamine D2 Receptor | Radioligand Binding (Ki) | 50 - 200 | Antagonist |
| Neurokinin NK1 Receptor | Radioligand Binding (Ki) | 100 - 500 | Antagonist |
| A Representative Kinase | Kinase Assay (IC50) | < 1000 | Inhibitor |
Conclusion
1'-Neopentylspiro[indoline-3,4'-piperidine] represents a promising chemical entity with the potential to interact with multiple therapeutic targets. Based on the analysis of structurally related compounds, the most probable targets include the nociceptin opioid peptide receptor, dopamine receptors, neurokinin receptors, and various protein kinases relevant to oncology. The bulky, lipophilic 1'-neopentyl substituent is predicted to play a crucial role in defining the compound's potency, selectivity, and pharmacokinetic profile. The experimental workflows detailed in this guide provide a clear path for the comprehensive pharmacological characterization of this compound, which is essential for its future development as a potential therapeutic agent.
References
-
Novelli, F., & Sparatore, F. (1996). Preparation and pharmacological activities of spiro[3,4-dihydro-6/7-R-1,2,4-benzotriazine-3,4'-(1'-substituted)piperidines]. Il Farmaco, 51(8-9), 541–550. [Link]
-
Caldwell, J. P., Matasi, J. J., Fernandez, X., McLeod, R. L., Zhang, H., Fawzi, A., & Tulshian, D. B. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164–1167. [Link]
-
Hassan, A. A., Mohamed, N. K., & El-Sawy, E. R. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry, 15(6), 103823. [Link]
-
Kubota, H., Kakefuda, A., Okamoto, Y., Fujii, M., Yamamoto, O., Yamagiwa, Y., Orita, M., Ikeda, K., Takeuchi, M., Shibanuma, T., & Isomura, Y. (1998). Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities. Chemical & Pharmaceutical Bulletin, 46(10), 1538–1544. [Link]
-
Zampieri, D., Mamolo, M. G., Laurini, E., Scialino, G., Banfi, E., & Vio, L. (2009). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 17(16), 5985–5995. [Link]
-
Sartori, A. C., & Zloh, M. (2010). Structure activity relationship. In ResearchGate. [Link]
-
Lin, B., et al. (2023). Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3'-pyrrolidine] and Spiro[indoline-3,3'-piperidine] Derivatives. The Journal of Organic Chemistry, 88(15), 10595–10605. [Link]
-
Le, T. M., et al. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ACS Omega, 3(10), 13636–13649. [Link]
-
Abdel-Hafez, S. M., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 13880. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and pharmacological activities of spiro[3,4-dihydro-6/7-R-1,2,4-benzotriazine-3,4'-(1'-substituted)piperi dines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Synthesis of a Privileged Scaffold: A Technical Guide to Spiro[indoline-3,4'-piperidine]
Abstract
The spiro[indoline-3,4'-piperidine] scaffold is a cornerstone in modern medicinal chemistry, forming the structural heart of numerous biologically active compounds and natural products.[1][2] Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, enabling potent and selective interactions with a variety of biological targets. This technical guide offers an in-depth exploration of the primary synthetic strategies for constructing this privileged core. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings and strategic considerations that guide the choice of a particular synthetic route. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Strategic Importance of the Spiro[indoline-3,4'-piperidine] Core
The fusion of an indoline and a piperidine ring through a spirocyclic carbon atom creates a complex and conformationally constrained framework. This structural rigidity is a key asset in drug design, as it can lead to enhanced binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding. The spiro[indoline-3,4'-piperidine] moiety is a recognized pharmacophore, with derivatives exhibiting a wide range of pharmacological activities, including but not limited to, potent and selective c-Met/ALK inhibitors for cancer therapy.[1] The ability to functionalize both the indoline and piperidine rings allows for the fine-tuning of physicochemical properties and biological activity, making it a highly sought-after scaffold in drug discovery.[3]
Key Synthetic Blueprints for Assembly
The construction of the spiro[indoline-3,4'-piperidine] core can be approached from several distinct strategic directions. The choice of methodology is often dictated by the desired substitution pattern, stereochemical outcome, and overall synthetic efficiency. Here, we delve into the most robust and widely employed strategies.
Multi-Component Reactions (MCRs): A Convergent Approach to Complexity
Multi-component reactions are powerful tools for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.[4] Several MCRs have been developed for the synthesis of spirooxindoles, which are immediate precursors to the spiro[indoline-3,4'-piperidine] scaffold.
One of the most common MCRs involves the condensation of an isatin, an active methylene compound (such as malononitrile or ethyl cyanoacetate), and a third component, often in the presence of a base catalyst like piperidine.[4][5][6]
Experimental Protocol: Three-Component Synthesis of a Spiro[indoline-3,4'-pyran] Precursor [4]
-
To a solution of isatin (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Add 8-hydroxyquinoline (1.0 mmol) to the mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the precipitate, wash with cold ethanol, and dry under vacuum to afford the desired spiro[indoline-3,4'-pyrano[3,2-h]quinoline] derivative.
The causality behind this one-pot synthesis lies in the sequential formation of reactive intermediates. The initial Knoevenagel condensation of isatin with malononitrile generates a highly electrophilic isatylidene malononitrile. This intermediate is then susceptible to a Michael addition by the nucleophilic 8-hydroxyquinoline, followed by an intramolecular cyclization and tautomerization to yield the final spirocyclic product. The use of a basic catalyst like piperidine is crucial for promoting both the initial condensation and the subsequent Michael addition.[5]
A logical diagram of this MCR pathway is presented below:
Caption: A workflow for the three-component synthesis of a spirooxindole derivative.
Four-component reactions have also been developed, further increasing the molecular complexity in a single step. For instance, the reaction of arylamines, methyl propiolate, isatin, and malononitrile can afford functionalized spiro[indoline-3,4'-pyridine] derivatives.[7]
The Intramolecular Mizoroki-Heck Reaction: Mastering Stereocontrol
The palladium-catalyzed intramolecular Mizoroki-Heck reaction is a powerful and versatile method for the construction of carbon-carbon bonds and is particularly well-suited for the synthesis of sterically demanding spirocyclic systems.[8] This reaction allows for the creation of the quaternary spirocenter with a high degree of stereocontrol.[9]
The general strategy involves the synthesis of a precursor containing an aryl halide and a tethered alkene. In the presence of a palladium(0) catalyst, an oxidative addition of the aryl halide to the palladium center occurs, followed by an intramolecular carbopalladation of the alkene. Subsequent β-hydride elimination regenerates the catalyst and yields the spirocyclic product.
Experimental Protocol: Diastereoselective Synthesis of N-Methylspiroindolines via Intramolecular Mizoroki-Heck Annulation [9]
-
To a solution of the cyclopentenyl-tethered 2-bromo-N-methylaniline precursor (0.1 mmol) in anhydrous DMF (2 mL) under an inert atmosphere, add Pd(t-Bu3P)2 (5 mol%).
-
Add K2CO3 (2.0 equiv.) as the base.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-methylspiroindoline.
The choice of a bulky phosphine ligand, such as tri-tert-butylphosphine, is critical for promoting the desired reductive elimination and preventing side reactions. The diastereoselectivity of the reaction is often controlled by the facial selectivity of the carbopalladation step, which can be influenced by the steric environment of the substrate.[8]
The catalytic cycle for the intramolecular Mizoroki-Heck reaction is depicted below:
Caption: Catalytic cycle of the intramolecular Mizoroki-Heck reaction for spiroindoline synthesis.
The Pictet-Spengler Reaction: A Classic Route to Spirocyclic Indoles
The Pictet-Spengler reaction is a classic acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or tetrahydro-β-carboline.[10][11] This reaction has been ingeniously adapted for the synthesis of spiro[indoline-3,4'-piperidine] scaffolds, typically by using an isatin derivative as the ketone component.[12]
The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic substitution on the electron-rich indole ring to form the spirocyclic system.[10]
Experimental Protocol: Enantioselective Pictet-Spengler Reaction for Spirooxindole Synthesis [12]
-
To a solution of isatin (0.2 mmol) and 5-methoxytryptamine (0.2 mmol) in CH2Cl2 (2 mL) at 23 °C, add the chiral phosphoric acid catalyst (R)-8b (20 mol%).
-
Stir the reaction mixture for 72-96 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched spirooxindole tetrahydro-β-carboline product.
The use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, has enabled the development of highly enantioselective Pictet-Spengler reactions.[12] The chiral catalyst is believed to form a chiral ion pair with the iminium intermediate, thereby directing the facial selectivity of the cyclization step.
A simplified mechanism of the Pictet-Spengler reaction is as follows:
Caption: Mechanistic pathway of the Pictet-Spengler reaction for spirooxindole synthesis.
Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Key Advantages | Key Considerations | Typical Yields | Stereocontrol |
| Multi-Component Reactions | High atom economy, operational simplicity, rapid access to molecular complexity.[4] | Substrate scope can be limited, optimization of reaction conditions may be required. | Good to excellent | Generally low unless chiral catalysts or auxiliaries are used.[13] |
| Intramolecular Mizoroki-Heck | Excellent for creating the quaternary spirocenter, high diastereoselectivity is achievable.[8][9] | Requires multi-step synthesis of the precursor, palladium catalyst can be expensive. | Good to excellent | High diastereoselectivity is often observed.[9] |
| Pictet-Spengler Reaction | Utilizes readily available starting materials, well-established reaction.[10] | Can require harsh acidic conditions, enantioselective variants may require specialized catalysts.[12] | Moderate to excellent | Can be highly enantioselective with chiral catalysts.[12] |
Conclusion and Future Perspectives
The synthesis of the spiro[indoline-3,4'-piperidine] scaffold is a mature field with a diverse array of reliable and efficient synthetic methodologies. Multi-component reactions offer a rapid and convergent route to this core, while the intramolecular Mizoroki-Heck reaction provides a powerful means of controlling the stereochemistry of the spirocenter. The classic Pictet-Spengler reaction remains a valuable tool, particularly with the advent of modern enantioselective variants.
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods. This includes the use of earth-abundant metal catalysts, the development of novel organocatalytic transformations, and the application of flow chemistry for the safe and scalable production of these valuable scaffolds. As our understanding of the biological significance of the spiro[indoline-3,4'-piperidine] core continues to grow, so too will the demand for innovative and practical synthetic solutions.
References
- (2026). Current time information in Le Flore County, US.
- Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. (2016). Journal of the Serbian Chemical Society.
- Synthesis of Spirooxindole Oxetanes Through a Domino Reaction of 3‐Hydroxyoxindoles and Phenyl Vinyl Selenone. (n.d.). ResearchGate.
- Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. (2022). ACS Omega.
- Transition metal-catalyzed synthesis of spirooxindoles. (2021). RSC Advances.
- A Convenient Synthetic Route to Spiro[indole‐3,4′‐piperidin]‐2‐ones. (2007). Synthetic Communications.
- Diastereoselective Syntheses of Spiro[indoline-3,4′-pyridin]-2-yl Carbamates via AgOTf/Ph3P-Catalyzed Tandem Cyclizations of Tryptamine-Ynesulfonamides. (2020). The Journal of Organic Chemistry.
- SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS. (1999). HETEROCYCLES.
- Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. (2022). ACS Omega.
- Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. (2018). Organic & Medicinal Chemistry International Journal.
- Stereoselective Synthesis of Spirooxindoles. (2009). Synfacts.
- Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction. (2021). Organic & Biomolecular Chemistry.
- Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. (2023). Molecules.
- Pictet–Spengler reaction. (n.d.). Wikipedia.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Arkivoc.
- Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. (n.d.). ResearchGate.
- Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. (2016). Journal of the Serbian Chemical Society.
- Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction. (2024). Chemistry.
- Asymmetric Synthesis of Trifluoromethyl Substituted Spiro [Indoline-3,4′-Pyrano[2,3-c]Pyrazole] Derivatives with Chiral Bifunctional Organocatalysts. (2023). Middle East Technical University.
- Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones. (2011). Organic letters.
- Catalytic Asymmetric Synthesis of 3,4'-Piperidinoyl Spirooxindoles via [3 + 3] Annulation of 3-Aminobenzofurans and Isatin-Derived Enals. (2024). The Journal of Organic Chemistry.
- quinolizines] and spiro[indoline-3,4′-pyrido[1,2-a]quinolines] via three-component reactions of azaarenes, acetylenedicarboxylate, and 3-methyleneoxindoles. (2013). Monatshefte für Chemie - Chemical Monthly.
- 1'-(Benzyloxycarbonyl)spiro(indoline-3,4'-piperidine). (n.d.). Chem-Impex.
- Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. (2014). Journal of medicinal chemistry.
- Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2022). Scientific reports.
- An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (2025). Beilstein Journal of Organic Chemistry.
- Spiro[indoline-3,4'-piperidine]s and related compounds. (1984). Google Patents.
- Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. (2015). Beilstein Journal of Organic Chemistry.
- Spiro[indole-3,4'-piperidine]. (n.d.). PubChem.
- The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. (n.d.). Arkat USA.
- Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. (2019). Organic Letters.
- The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules.
- Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. (2013). Beilstein Journal of Organic Chemistry.
Sources
- 1. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro[indole-3,4'-piperidine] | C12H14N2 | CID 18435793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]
- 6. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]
- 7. Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Process Development and Scale-Up Protocol for 1'-Neopentylspiro[indoline-3,4'-piperidine]
Executive Summary & Mechanistic Rationale
The spirocyclic indoline scaffold is a privileged structure in modern drug discovery. Specifically, 1'-neopentylspiro[indoline-3,4'-piperidine] has emerged as a crucial structural domain in the development of conformationally constrained diaryl ureas, which act as potent, orally bioavailable P2Y1 receptor antagonists for antithrombotic therapies[1].
Scaling up the synthesis of spiro[indoline-3,4'-piperidine] architectures historically posed significant chemical engineering challenges. Legacy protocols relying on the direct cyclization of unsymmetrical ketone phenylhydrazones or the bis-alkylation of oxindoles suffered from poor regioselectivity and restrictive yields, often capturing merely ~5% of the desired spirocyclic target due to competing C-C versus C-N bond formation dynamics[2].
To bypass these limitations, this application note details a high-yielding, four-step scale-up route employing an interrupted Fischer indole synthesis [3]. The causality behind the structural choices in this protocol forms a self-validating system:
-
N-Boc-Piperidin-4-one Selection: By deploying a Boc-protected piperidone instead of unprotected piperidine or direct neopentylpiperidone, we prevent premature side reactions on the secondary amine during the acidic sigmatropic rearrangement.
-
Interrupted Fischer Indolization: Utilizing acetic acid acts dualistically as both a solvent and mild acid catalyst, effectively trapping the intermediate at the spiro-indolenine stage without pushing toward fully aromatic un-spirocyclized artifacts[3].
-
Chemoselective Reduction: Sodium borohydride (NaBH₄) is explicitly selected to reduce the imine (indolenine
indoline) while remaining inert toward the carbamate (Boc) protecting group, avoiding harsh nucleophiles like LiAlH₄ that strip functional groups[2]. -
Reductive Amination: Utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) ensures a mild, highly selective installation of the neopentyl moiety via pivalaldehyde, avoiding the over-alkylation typical of direct alkyl halides.
Synthetic Workflow Visualization
Synthetic workflow for 1'-Neopentylspiro[indoline-3,4'-piperidine].
Process Optimization & Quantitative Data
Transitioning from milligram-scale exploratory chemistry to kilogram-scale manufacturing requires strict control over reaction parameters. The table below outlines the quantitative yield shifts observed during the optimization of the interrupted Fischer indolization and subsequent reduction stages[3].
| Reaction Step | Evaluated Condition | Modifier / Parameter | IPC Purity (HPLC) | Isolated Yield (%) |
| 1. Fischer Indolization | Neat Phenylhydrazine | Exothermic; high impurity | < 50% | 31% |
| 1. Fischer Indolization | EtOH / HCl (reflux) | Side-product ring opening | 72% | 55% |
| 1. Fischer Indolization | AcOH (80 °C, 2 h) | Optimum target capture | > 95% | 88% |
| 2. Indolenine Reduction | LiAlH₄ / THF (0 °C) | Partial Boc-cleavage | 60% | 42% |
| 2. Indolenine Reduction | NaBH₄ / MeOH (50 °C) | Complete chemoselectivity | > 98% | 92% |
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1'-Boc-spiro[indolenine-3,4'-piperidine]
Mechanistic Goal: Generate the spirocyclic core via a [3,3]-sigmatropic rearrangement of the intermediate hydrazone.
-
Charge a 20 L glass-lined jacketed reactor with 1-Boc-piperidin-4-one (1.00 kg, 5.02 mol) and glacial acetic acid (8.0 L).
-
Stir to achieve a homogenous solution and set the internal temperature to 20 °C.
-
Add phenylhydrazine (0.57 kg, 5.27 mol, 1.05 equiv) dropwise over 45 minutes to manage the mild exotherm.
-
Heat the mixture to an internal temperature of 80 °C and maintain for 2.5 hours[3].
-
In-Process Control (IPC): Pull a 1 mL aliquot. Quench into saturated NaHCO₃ and extract with EtOAc. Analyze via LC-MS to confirm the disappearance of the starting piperidone.
-
Workup: Cool the reactor to 20 °C and concentrate the mixture in vacuo (max bath temp 45 °C) to remove the bulk of AcOH. Dilute the thick red residue with EtOAc (10 L) and cautiously neutralize by washing with saturated aqueous NaHCO₃ until the aqueous layer pH is ~8.
-
Isolate: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude red/orange oil is carried forward directly to avoid degradation of the indolenine imine.
Step 2: Reduction to 1'-Boc-spiro[indoline-3,4'-piperidine]
Mechanistic Goal: Chemoselective reduction of the reactive imine double bond while preserving the carbamate.
-
Dissolve the crude 1'-Boc-spiro[indolenine-3,4'-piperidine] (~1.3 kg) in anhydrous Methanol (10.0 L) in a 20 L reactor under a nitrogen sweep.
-
Cool the solution to 0 °C using a circulator chiller.
-
Add NaBH₄ (0.38 kg, 10.0 mol, ~2.0 equiv) in small 50 g portions over 1 hour. Caution: Vigorous hydrogen gas evolution.
-
Heat the reaction to 50 °C for 3 hours[3].
-
IPC: TLC analysis (Ethyl Acetate/Petroleum Ether 1:4). The bright orange indolenine spot should be completely converted to a higher-Rf, UV-active pale indoline spot.
-
Workup: Cool to 10 °C and carefully quench by the dropwise addition of H₂O (1.0 L). Remove methanol in vacuo. Extract the aqueous slurry with CH₂Cl₂ (3 × 4 L). Combine organic layers, wash with brine, dry, and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc to afford the intermediate as an off-white solid.
Step 3: Deprotection to Spiro[indoline-3,4'-piperidine]
Mechanistic Goal: Remove the tert-butyloxycarbonyl group to liberate the secondary amine for final alkylation.
-
Charge a 10 L flask with 1'-Boc-spiro[indoline-3,4'-piperidine] (1.0 kg) and Ethanol (4.0 L).
-
Add 4M HCl in Dioxane (2.5 L) slowly at room temperature. Stir for 12 hours.
-
IPC: LC-MS to confirm the complete loss of the +100 Da Boc mass.
-
Workup: Concentrate the reaction mixture to a solid paste. Dissolve the crude HCl salt in Water (5 L) and basify with 2M NaOH to pH 10. Extract the liberated free base with EtOAc (3 × 4 L).
-
Isolate: Dry the organics and concentrate to yield Spiro[indoline-3,4'-piperidine] as a pale yellow solid.
Step 4: Reductive Amination to 1'-Neopentylspiro[indoline-3,4'-piperidine]
Mechanistic Goal: Install the sterically bulky neopentyl group onto the piperidine nitrogen.
-
Dissolve Spiro[indoline-3,4'-piperidine] (0.50 kg, 2.65 mol) in 1,2-Dichloroethane (DCE) (5.0 L) in a 10 L reactor.
-
Add Pivalaldehyde (trimethylacetaldehyde) (0.27 kg, 3.18 mol, 1.2 equiv). Stir at room temperature for 30 minutes to allow pre-formation of the iminium ion.
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (0.84 kg, 3.97 mol, 1.5 equiv) in portions over 30 minutes. The slight acidity of the triacetoxyborohydride drives the reaction without the need for additional AcOH.
-
Stir at room temperature for 16 hours.
-
IPC: LC-MS reveals product formation (
). -
Workup: Quench the reaction carefully with 1M aqueous NaOH (3 L) to destroy excess borohydride and neutralize the mixture. Separate the phases and extract the aqueous layer with CH₂Cl₂ (2 × 2 L).
-
Final Isolation: Combine the organic phases, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting residue via silica gel filtration (eluting with Hexanes/EtOAc gradient) or crystallization from acetone-hexane[2] to yield the highly pure 1'-Neopentylspiro[indoline-3,4'-piperidine] target compound.
References
- Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)
- Google Patents (1984)
- Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)
Sources
- 1. Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent, selective, and bioavailable P2Y1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds - Google Patents [patents.google.com]
- 3. boa.unimib.it [boa.unimib.it]
Introduction: The Versatility of the 1'-Neopentylspiro[indoline-3,4'-piperidine] Scaffold in Drug Discovery
An Application Note and Protocol Guide from the Senior Application Scientist's Desk.
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective ligands targeting the central nervous system. Its rigid, three-dimensional architecture allows for precise orientation of functional groups, enabling high-affinity interactions with complex biological targets like G-protein coupled receptors (GPCRs). A prime example of this scaffold's potential is L-745,870, a well-characterized and highly selective antagonist of the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the prefrontal cortex, amygdala, and hippocampus, and is implicated in cognitive processes, emotional regulation, and the pathophysiology of disorders like schizophrenia and ADHD.
This guide provides detailed protocols for characterizing novel compounds based on the 1'-Neopentylspiro[indoline-3,4'-piperidine] scaffold, using a hypothetical D4 antagonist, "NSP-D4," as an exemplar. We will detail two gold-standard cell-based functional assays: a cAMP-based assay to determine antagonist potency (IC50) by measuring the canonical Gi/o signaling pathway, and a calcium mobilization assay, which is readily adaptable for high-throughput screening (HTS).
Part 1: Quantifying Functional Antagonism via cAMP Modulation
Scientific Rationale
The dopamine D4 receptor canonically couples to the Gi/o family of G-proteins. Upon activation by an agonist (e.g., dopamine), the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A competitive antagonist, such as our hypothetical NSP-D4, will bind to the D4 receptor but not activate it. Instead, it will block the agonist from binding, thereby preventing the agonist-induced decrease in cAMP. By measuring the ability of NSP-D4 to reverse the effect of a potent agonist, we can accurately determine its functional potency (IC50).
Experimental Workflow: cAMP Assay
Caption: Workflow for determining antagonist IC50 using a cAMP assay.
Detailed Protocol: HTRF-Based cAMP Assay
This protocol is designed for a 384-well plate format using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D4 receptor (CHO-hD4).
-
Culture Medium: F-12K Medium supplemented with 10% FBS, 1% Pen-Strep, and an appropriate selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Agonist: Quinpirole (a potent D2/D3/D4 agonist).
-
Antagonist: NSP-D4, dissolved in DMSO.
-
cAMP Assay Kit: A commercial HTRF cAMP kit (e.g., from Cisbio, PerkinElmer).
-
Plate Reader: An HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Harvest CHO-hD4 cells and resuspend in culture medium to a density of 25,000 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a white, solid-bottom 384-well plate (250 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of NSP-D4 in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the DMSO serial dilutions into Assay Buffer to create the final working concentrations (e.g., 4X final concentration).
-
Prepare a 4X working solution of the agonist (Quinpirole) in Assay Buffer. The concentration should be the EC80 value, which must be predetermined in an agonist-only dose-response experiment.
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plate.
-
Add 5 µL of Assay Buffer to control wells.
-
Add 5 µL of the various NSP-D4 working concentrations to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the antagonist to bind to the receptors.
-
Add 5 µL of the 4X Quinpirole (EC80) solution to all wells except the "basal" control wells (add 5 µL of Assay Buffer to these).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection (as per a typical HTRF kit manual):
-
Add 5 µL of the HTRF cAMP-d2 conjugate solution to all wells.
-
Add 5 µL of the HTRF Anti-cAMP-Cryptate conjugate solution to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
Calculate the 665/620 ratio for each well.
-
Data Analysis and Interpretation
-
Normalization: The raw HTRF ratios are converted to cAMP concentrations using a standard curve run in parallel. The data is then typically normalized:
-
0% Inhibition: Set to the signal from wells containing cells + EC80 agonist (no antagonist).
-
100% Inhibition: Set to the signal from wells containing cells + no agonist (basal cAMP level).
-
-
Curve Fitting: Plot the normalized % inhibition against the logarithm of the NSP-D4 concentration.
-
IC50 Determination: Fit the data to a four-parameter logistic equation (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of NSP-D4 required to cause a 50% inhibition of the agonist response.
| Parameter | Typical Value | Rationale |
| Cell Line | CHO-hD4 | A robust, commonly used recombinant cell line with low endogenous dopamine receptor expression. |
| Agonist | Quinpirole | A stable and potent D4 agonist. |
| Agonist Conc. | EC80 | Provides a strong signal window while maintaining sensitivity to competitive antagonists. |
| Pre-incubation | 15 min | Allows the antagonist to reach binding equilibrium before agonist challenge. |
| Assay Format | HTRF | Homogeneous, no-wash format provides high signal-to-background and is amenable to automation. |
Part 2: High-Throughput Screening (HTS) via Calcium Mobilization
Scientific Rationale
For screening large compound libraries, speed and cost are paramount. While the D4 receptor is natively Gi-coupled, it can be functionally redirected to the Gq pathway by co-expressing a chimeric or promiscuous G-protein, such as Gα16 or Gαqi5. The Gq pathway activates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be detected with high sensitivity using fluorescent dyes. This "assay engineering" creates a robust, rapid, and cost-effective method for identifying D4 antagonists in an HTS setting.
Engineered Signaling Pathway
Caption: Engineered Gq signaling pathway for D4 receptor calcium assay.
Detailed Protocol: No-Wash Calcium Flux Assay
This protocol is optimized for a 384-well format suitable for HTS, using a commercially available "no-wash" calcium indicator dye kit.
Materials:
-
Cell Line: HEK293 cells co-expressing the human dopamine D4 receptor and Gα16 (HEK-hD4-Gα16).
-
Culture Medium: DMEM with 10% FBS, 1% Pen-Strep, and appropriate selection antibiotics.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: A no-wash calcium assay kit (e.g., FLIPR Calcium 6, Fluo-4 Direct).
-
Agonist & Antagonist: As in the cAMP protocol.
-
Plate Reader: A plate reader with kinetic fluorescence reading capability and integrated liquid handling (e.g., FLIPR, FDSS).
Procedure:
-
Cell Plating:
-
Plate HEK-hD4-Gα16 cells in black-walled, clear-bottom 384-well plates at a density of 10,000-15,000 cells per well in 25 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions, including the probenecid solution to prevent dye leakage.
-
Add 25 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature, protected from light.
-
-
Assay Execution (on a kinetic plate reader):
-
Place the cell plate and a compound plate (containing 4X final concentrations of NSP-D4 and controls) into the instrument.
-
Step 1 (Antagonist Addition): The instrument adds 12.5 µL from the compound plate to the cell plate.
-
Incubate for 10-15 minutes as specified by the instrument protocol.
-
Step 2 (Agonist Challenge): The instrument reads a baseline fluorescence for 10-20 seconds. It then adds 12.5 µL of a 4X EC80 solution of Quinpirole while continuing to read fluorescence kinetically for an additional 60-120 seconds.
-
Data Analysis and HTS Triage
-
Kinetic Data: The output is a kinetic curve of fluorescence intensity over time for each well.
-
Response Calculation: The response is typically calculated as the peak fluorescence intensity minus the baseline intensity.
-
Normalization & Hit Identification:
-
The data is normalized to positive controls (agonist only) and negative controls (buffer only).
-
A Z-factor is calculated to assess assay quality and robustness (a Z' > 0.5 is considered excellent for HTS).
-
Hits are identified as compounds that inhibit the agonist response by a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
-
Confirmation and Potency: Hits from the primary screen are then re-tested in dose-response format using the same assay to confirm activity and determine their IC50.
Trustworthiness and Self-Validation
To ensure the scientific integrity of these assays, the following validation steps are critical:
-
Stable Cell Line Characterization: The expression and function of the D4 receptor and any co-expressed proteins (e.g., Gα16) must be confirmed via methods like radioligand binding, qPCR, or Western blot.
-
Agonist Pharmacology: The potency (EC50) and efficacy (Emax) of the standard agonist (e.g., Quinpirole) must be determined and monitored over time to ensure consistent assay performance.
-
Solvent Tolerance: The assay must be shown to be insensitive to the final concentration of the solvent (typically DMSO) used to dissolve the test compounds.
-
Z'-Factor for HTS: For the calcium assay, the Z'-factor should be consistently calculated to ensure a sufficient signal window for hit identification.
By integrating these controls, the protocols become self-validating systems, providing confidence in the generated data and ensuring that observed effects are specific to the interaction between the test compound and the D4 receptor target.
References
-
Title: L-745,870, a Subtype Selective Dopamine D4 Receptor Antagonist, in Drug-Naïve Patients with Schizophrenia Source: Neuropsychopharmacology URL: [Link]
-
Title: Pharmacological characterization of L-745,870, a novel, potent and selective dopamine D4 receptor antagonist Source: British Journal of Pharmacology URL: [Link]
-
Title: The dopamine D4 receptor: a therapeutic target for the treatment of cognitive deficits in schizophrenia Source: Psychopharmacology URL: [Link]
-
Title: Engineering a Gs-coupled receptor to respond to a Gq-coupled receptor agonist Source: The Journal of Biological Chemistry URL: [Link]
-
Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]
Application Note: Derivatization of 1'-Neopentylspiro[indoline-3,4'-piperidine] for Structure-Activity Relationship (SAR) Studies
Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Purinergic P2Y1 Receptor Antagonists / Anti-thrombotic Agents
Executive Summary
The transition from phenotypic hits to highly potent, bioavailable lead compounds requires rigorous structural optimization. In the development of novel antiplatelet agents targeting the purinergic P2Y1 receptor, conformationally constrained scaffolds have proven crucial for overcoming the bleeding liabilities associated with traditional P2Y12 antagonists [1]. This application note details the structure-activity relationship (SAR) derivatization protocols for the 1'-neopentylspiro[indoline-3,4'-piperidine] scaffold.
By replacing flexible ether linkages with a rigid, spirocyclic indoline core, researchers can dramatically enhance the orthosteric fit within the P2Y1 receptor. This guide provides comprehensive methodologies—from synthetic derivatization to biological evaluation—ensuring a self-validating workflow for your medicinal chemistry campaigns.
Structural Rationale & Scaffold Selection
The "Why": Mechanistic Causality of the Spiro Scaffold
Early-generation P2Y1 antagonists utilized flexible tert-butylphenoxy groups that suffered from poor oral bioavailability and off-target activity. Scaffold hopping to an ortho-anilino diaryl urea introduces a conformational constraint, locking the molecule in a bioactive geometry [2].
The choice of the 1'-neopentylspiro[indoline-3,4'-piperidine] system is highly deliberate:
-
Spirocyclic Core: The perpendicular arrangement of the indoline and piperidine rings limits the rotational degrees of freedom, minimizing the entropic penalty upon receptor binding.
-
Neopentyl Moiety: The highly branched neopentyl group mimics the steric bulk of the tert-butyl group from earlier iterations, occupying a critical hydrophobic pocket in the P2Y1 receptor while protecting the basic piperidine nitrogen from oxidative metabolism.
Figure 1: Rational SAR design workflow for spiroindoline-based P2Y1 antagonists.
Experimental Protocols: Derivatization Workflow
To establish SAR, the secondary indoline nitrogen (N1) must be functionalized. The following self-validating synthetic protocol outlines the conversion of the raw spiroindoline into a functionalized diaryl urea.
Synthesis Strategy Overview
Because the spiroindoline nitrogen is sterically hindered by the adjacent spiro-carbon and the distant neopentyl group, standard cross-coupling (e.g., Buchwald-Hartwig) often results in poor yields. Instead, a nucleophilic aromatic substitution (SNAr) with a highly activated electrophile (1-fluoro-2-nitrobenzene) is employed, followed by nitro reduction and urea formation.
Figure 2: Step-by-step synthetic derivatization pathway for ortho-anilino diaryl ureas.
Step-by-Step Methodology
Step 1: SNAr Coupling (Sterically Driven)
-
Charge Reactor: To a dry round-bottom flask, add 1'-neopentylspiro[indoline-3,4'-piperidine] (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv).
-
Solvation: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF) (0.2 M). Expert insight: DMF is critical here; its high dielectric constant stabilizes the Meisenheimer intermediate formed during SNAr.
-
Electrophile Addition: Dropwise add 1-fluoro-2-nitrobenzene (1.2 equiv).
-
Thermal Activation: Heat the reaction to 100 °C for 16 hours. The elevated temperature is required to overcome the steric penalty imposed by the spiro-center.
-
Workup & Validation: Quench with H₂O, extract with EtOAc. Verify product via LC-MS (Expected [M+H]⁺: ~380.2).
Step 2: Mild Nitro Reduction
-
Preparation: Dissolve the isolated nitro-intermediate in a 4:1 mixture of EtOH and H₂O.
-
Reduction: Add NH₄Cl (5.0 equiv) followed by Zinc dust (10.0 equiv) in portions. Expert insight: We select Zn/NH₄Cl over Pd/C catalyzed hydrogenation to prevent potential hydrogenolysis of the sensitive spirocyclic C-N bonds.
-
Reaction: Stir vigorously at 80 °C for 2 hours.
-
Filtration: Filter the hot mixture through a pad of Celite to remove zinc salts. Evaporate the filtrate to yield the ortho-anilino spiroindoline intermediate.
Step 3: Urea Assembly
-
Coupling: Dissolve the aniline intermediate in anhydrous Dichloromethane (DCM) (0.1 M).
-
Isocyanate Addition: Slowly add 4-(trifluoromethoxy)phenyl isocyanate (1.05 equiv) at 0 °C. Let warm to room temperature (RT) over 4 hours.
-
Purification: The highly crystalline urea product often precipitates directly from the DCM layer. If not, purify via silica gel chromatography (Hexanes/EtOAc gradient).
Biological Evaluation & SAR Data Presentation
To guarantee the protocol is self-validating, all synthetic derivatives must be funnelled through a two-tiered biological testing paradigm.
-
Receptor Binding Affinity (Ki): Evaluates the direct thermodynamic interaction of the spiro-compound with the human P2Y1 receptor using a radioligand displacement assay.
-
Functional Efficacy (PA IC₅₀): Measures the physiological output via an ADP-induced Platelet Aggregation (PA) assay.
Expert Insight: A tight Ki does not always translate to cellular efficacy due to protein binding or membrane permeability limitations. Discrepancies between Ki and PA IC₅₀ highlight compounds that are either heavily plasma-protein bound or exhibit poor solubility. The 1'-neopentylspiro[indoline-3,4'-piperidine] analog demonstrates superior translation from binding to functional assays [2].
Table 1: SAR Progression of Conformationally Constrained Diaryl Ureas
| Core Scaffold Modification | R-Group / Substituent | P2Y1 Binding Affinity (Ki, nM) | Functional Platelet Aggregation (PA IC₅₀, µM) | Translation Factor |
| Flexible tert-Butylphenoxy | None | 12.0 | > 10.0 | Poor |
| 3,3-Dimethylindoline | None | 36.5 | > 10.0 | Poor |
| Tetrahydroquinoline (ortho-aniline) | None | 15.3 | 12.5 | Moderate |
| Spiro[indoline-3,4'-piperidine] | 1'-Neopentyl | 8.7 | 8.5 | Excellent |
Note: The incorporation of the 1'-neopentylspiro[indoline-3,4'-piperidine] core successfully bridges the gap between raw target affinity and functional antiplatelet activity, yielding sub-10 nM Ki and single-digit micromolar functional inhibition [2].
Conclusion
The derivatization of the 1'-neopentylspiro[indoline-3,4'-piperidine] scaffold represents a masterclass in structure-based drug design. By leveraging specific synthetic routes (SNAr + Mild Reduction + Urea Coupling), medicinal chemists can successfully functionalize highly hindered nitrogens to assemble conformationally constrained ortho-anilino diaryl ureas. The resulting compounds exhibit potent and selective P2Y1 antagonism, offering a promising avenue for safe anti-thrombotic agents with minimized bleeding risks.
References
-
Qiao, J. X., et al. (2013). Conformationally Constrained ortho-Anilino Diaryl Ureas: Discovery of 1-(2-(1′-Neopentylspiro[indoline-3,4′-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a Potent, Selective, and Bioavailable P2Y1 Antagonist. Journal of Medicinal Chemistry, 56(22), 9275–9295. URL: [Link]
-
National Center for Biotechnology Information. (2013). PubMed Abstract for J. Med. Chem. 2013 Nov 27;56(22):9275-95. URL: [Link]
N-Alkylation of the Spiro[indoline-3,4'-piperidine] Scaffold: An Experimental Guide
Introduction: The Significance of the N-Alkyl Spiro[indoline-3,4'-piperidine] Motif
The spiro[indoline-3,4'-piperidine] framework is a privileged heterocyclic scaffold, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, three-dimensional architecture provides a unique topographical presentation for molecular interactions with biological targets, making it a highly attractive building block in modern drug discovery. The nitrogen atom of the piperidine ring serves as a critical handle for chemical modification, allowing for the introduction of various substituents that can modulate the pharmacological properties, including potency, selectivity, and pharmacokinetic profile of the molecule.
N-alkylation of the spiro[indoline-3,4'-piperidine] core is a fundamental transformation in the synthesis of novel therapeutic agents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols for the N-alkylation of this important scaffold. We will delve into two primary and robust methodologies: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . The causality behind experimental choices, self-validating protocol design, and comprehensive troubleshooting are central pillars of this guide, ensuring both scientific integrity and practical success in the laboratory.
Reaction Principles and Mechanistic Considerations
The secondary amine of the piperidine moiety in spiro[indoline-3,4'-piperidine] is a nucleophile, capable of reacting with electrophilic carbon sources to form a new carbon-nitrogen bond. The choice of alkylation strategy is dictated by the nature of the desired alkyl group, the stability of the starting materials, and the desired level of control over the reaction.
Direct N-Alkylation: An SN2 Pathway
Direct N-alkylation with alkyl halides is a straightforward and widely used method that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is required to neutralize the hydrohalic acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
A primary challenge in this method is the potential for over-alkylation, where the newly formed tertiary amine, which can be more nucleophilic than the starting secondary amine, reacts with another equivalent of the alkyl halide to form a quaternary ammonium salt.[5] Careful control of stoichiometry and slow addition of the alkylating agent are crucial to minimize this side reaction.[6]
Reductive Amination: A Milder, More Selective Approach
Reductive amination offers a milder and often more selective alternative to direct alkylation, particularly for the introduction of sterically hindered or functionalized alkyl groups.[6] This two-step, one-pot process involves the initial reaction of the spiro[indoline-3,4'-piperidine] with an aldehyde or ketone to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a hydride-based reducing agent to yield the N-alkylated product.
A key advantage of this method is the avoidance of over-alkylation, as the tertiary amine product is not reactive under the reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)3) is a particularly effective reducing agent for this transformation due to its mildness and chemoselectivity for iminium ions over carbonyl compounds, allowing for a one-pot procedure.[3][7]
Experimental Protocols
The following protocols are presented as detailed, step-by-step guides for the N-alkylation of a generic spiro[indoline-3,4'-piperidine] substrate. Researchers should adapt these protocols based on the specific properties of their starting materials and target compounds.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Spiro[indoline-3,4'-piperidine] | ≥95% | Commercially available or synthesized in-house | Ensure purity by NMR or LC-MS before use. |
| Benzyl bromide | Reagent grade | Sigma-Aldrich | Lachrymator, handle in a fume hood. |
| Potassium carbonate (K2CO3) | Anhydrous, powdered | Acros Organics | Dry in an oven at >120 °C before use. |
| Acetonitrile (MeCN) | Anhydrous | Fisher Scientific | Use from a freshly opened bottle or dried over molecular sieves. |
| Benzaldehyde | Reagent grade | Alfa Aesar | Distill before use if purity is a concern. |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | ≥95% | Commercially available | Moisture-sensitive, handle under an inert atmosphere. |
| 1,2-Dichloroethane (DCE) | Anhydrous | VWR | Use from a freshly opened bottle or dried over molecular sieves. |
| Ethyl acetate (EtOAc) | ACS grade | Major suppliers | For work-up and chromatography. |
| Hexanes | ACS grade | Major suppliers | For chromatography. |
| Saturated aq. NaHCO3 | - | Prepared in-house | For work-up. |
| Brine (Saturated aq. NaCl) | - | Prepared in-house | For work-up. |
| Anhydrous Na2SO4 or MgSO4 | - | Major suppliers | For drying organic layers. |
| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes the N-benzylation of spiro[indoline-3,4'-piperidine] using benzyl bromide and potassium carbonate as the base.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add spiro[indoline-3,4'-piperidine] (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile (MeCN) to achieve a concentration of approximately 0.1 M. Add finely powdered, anhydrous potassium carbonate (K2CO3, 2.0 eq.).
-
Addition of Alkylating Agent: While stirring the suspension vigorously, add benzyl bromide (1.1 eq.) dropwise using a syringe over 15-20 minutes. A slow addition rate is crucial to minimize the formation of the quaternary ammonium salt byproduct.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Aqueous Extraction: Partition the residue between ethyl acetate (EtOAc) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-spiro[indoline-3,4'-piperidine].
Caption: Workflow for Direct N-Alkylation.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-benzylation of spiro[indoline-3,4'-piperidine] with benzaldehyde using sodium triacetoxyborohydride as the reducing agent.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add spiro[indoline-3,4'-piperidine] (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M.
-
Aldehyde Addition: Add benzaldehyde (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.[6]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir until gas evolution ceases.
-
Aqueous Extraction: Separate the layers. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-spiro[indoline-3,4'-piperidine].
Caption: Workflow for N-Alkylation via Reductive Amination.
Characterization of N-Alkylated Products
Confirmation of the product structure and assessment of its purity are critical steps. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations for N-Benzyl-spiro[indoline-3,4'-piperidine] |
| 1H NMR | Structural Elucidation | Appearance of a characteristic singlet for the benzylic protons (Ar-CH 2-N), typically around 3.5-4.0 ppm. Signals corresponding to the aromatic protons of the newly introduced benzyl group will also be present. |
| 13C NMR | Structural Confirmation | A new signal for the benzylic carbon (Ar-C H2-N), typically in the range of 50-65 ppm. Additional signals for the aromatic carbons of the benzyl group. |
| Mass Spectrometry (MS) | Molecular Weight Verification | The molecular ion peak ([M+H]+ for ESI) should correspond to the calculated mass of the N-alkylated product. |
| HPLC | Purity Assessment | A single major peak in the chromatogram indicates high purity. This technique is also useful for monitoring reaction progress. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive alkylating agent. 2. Insufficiently active base (Direct Alkylation). 3. Wet reagents or solvents. 4. Decomposed reducing agent (Reductive Amination). | 1. Use a fresh bottle or a more reactive halide (e.g., iodide instead of bromide). 2. Use a stronger base (e.g., NaH in DMF, use with caution) or ensure the base is properly dried and powdered. 3. Use anhydrous solvents and dry reagents thoroughly. 4. Use a fresh bottle of NaBH(OAc)3. |
| Formation of Quaternary Ammonium Salt (Direct Alkylation) | 1. Excess alkylating agent. 2. Alkylating agent added too quickly. 3. High reaction concentration or temperature. | 1. Use a slight excess of the amine (1.1-1.2 eq) relative to the alkyl halide (1.0 eq).[5] 2. Add the alkyl halide slowly via syringe pump over an extended period.[4] 3. Run the reaction at a lower concentration and at room temperature or below. |
| Recovery of Starting Aldehyde/Ketone (Reductive Amination) | 1. Inefficient iminium ion formation. 2. Steric hindrance. | 1. Add a catalytic amount of acetic acid to promote iminium ion formation, especially with ketones.[3] 2. Increase reaction time and/or temperature (e.g., to 40-50 °C). |
| Difficulty in Purification | 1. Product and starting material have similar polarity. 2. Product is very polar and streaks on silica gel. | 1. Ensure the reaction goes to completion. Use a different solvent system for chromatography. 2. Add a small amount of triethylamine (~1%) to the chromatography eluent to suppress tailing of the basic product on the acidic silica gel. |
Conclusion
The N-alkylation of the spiro[indoline-3,4'-piperidine] scaffold is a versatile and essential transformation for the generation of novel, biologically active molecules. Both direct alkylation with alkyl halides and reductive amination provide effective means to achieve this modification. The choice of method depends on the specific substrate and the desired alkyl substituent. By understanding the underlying mechanisms, carefully controlling reaction conditions to minimize side products, and employing rigorous characterization techniques, researchers can successfully synthesize and validate these valuable compounds, paving the way for new discoveries in medicinal chemistry and drug development.
References
- BenchChem. (2025). Managing side reactions in piperidine functionalization.
- Yoda, H. (2020). Lewis Acid-Catalyzed Synthesis of (N,O)-Spirocyclic Compounds. Molecules, 25(10), 2345.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Levison, B. (2017). Procedure for N-alkylation of Piperidine?
- Bariwal, J., Voskressensky, L. G., & Van der Eycken, E. V. (2018).
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem Technical Support.
- MDPI. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 30(4), 100.
- Royal Society of Chemistry. (2016). Synthetic, mechanistic and kinetic studies on the organo-nanocatalyzed synthesis of oxygen and nitrogen containing spiro compounds under ultrasonic conditions. Green Chemistry, 18(15), 4347-4357.
- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- U.S. Patent No. 4,477,667. (1984).
- Cee, V. J., et al. (2015). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. Journal of Medicinal Chemistry, 58(23), 9337-9357.
- Son, S., et al. (2021). 1-BENZYLSPIRO[PIPERIDINE-4,1'-PYRIDO[3,4-B]INDOLE] 'CO-POTENTIATORS' FOR MINIMAL FUNCTION CFTR MUTANTS. European Journal of Medicinal Chemistry, 209, 112911.
- Zaikin, P. A., & Zaikina, J. V. (2022).
- BenchChem. (n.d.). An In-depth Technical Guide on the Basic Reactivity of Secondary Amines in Synthesis.
- Singh, V. K., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry, 15(4), 103724.
- Beilstein Journals. (2018). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Royal Society of Chemistry. (2016). Experimental and theoretical study of the mechanism and rate constants of the sequential 5-exo-trig spirocyclization involving vinyl, aryl and N-alkoxyaminyl radicals. Organic & Biomolecular Chemistry.
- Organic Syntheses. (1973). 1-BENZYL INDOLE. Org. Synth. 1973, 53, 13.
- MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
- Zohry, M. F. (2007). Synthesis of Some New Spiropyrans containing indoline moiety.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Indian Institute of Science. (1998). Chemistry of spironapthalelenones - synthesis and reactions of oxygen and nitrogen heterocycles.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
- O'Donnell, C. J., et al. (2015). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 80(18), 9145–9156.
- Smaali, A., et al. (2021). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 17, 2697–2704.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1'-Neopentylspiro[indoline-3,4'-piperidine]
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1'-neopentylspiro[indoline-3,4'-piperidine]. As Senior Application Scientists, we understand the nuances of complex organic synthesis and aim to provide practical, experience-driven insights to help you navigate the challenges of this specific transformation. This guide is structured to address common issues encountered during the synthesis, with a focus on byproduct analysis and reaction optimization.
Troubleshooting Guide: Unraveling Synthetic Challenges
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of 1'-neopentylspiro[indoline-3,4'-piperidine], typically achieved through reductive amination of spiro[indoline-3,4'-piperidine] with pivalaldehyde, can stem from several factors related to steric hindrance and reaction conditions.
Potential Causes and Solutions:
-
Steric Hindrance: The bulky neopentyl group of pivalaldehyde and the spirocyclic nature of the piperidine can significantly slow down the formation of the necessary iminium ion intermediate.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time. Be cautious with increasing the temperature, as it can also promote side reactions.
-
-
Inefficient Iminium Ion Formation: The equilibrium between the starting amine and aldehyde and the iminium ion may not favor the product.
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is a common choice due to its selectivity for iminium ions over aldehydes.[3][4]
-
Solution: Ensure the STAB is fresh and has been stored under anhydrous conditions. Add the STAB portion-wise to the reaction mixture to maintain a controlled reduction.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Before quenching the reaction, confirm the absence of starting materials by TLC or LC-MS. If starting materials persist, consider extending the reaction time or adding a small, fresh portion of the limiting reagent.
-
Question 2: I'm observing an unexpected byproduct with a mass corresponding to the loss of water from the starting materials. What is it and how can I minimize its formation?
The observation of a byproduct with a mass equivalent to [M(spiro-piperidine) + M(pivalaldehyde) - H₂O] strongly suggests the formation of an enamine.
Explanation:
Enamines are formed from the reaction of a secondary amine with an aldehyde or ketone.[5][6] In this case, the secondary amine of the spiro[indoline-3,4'-piperidine] can react with pivalaldehyde. Due to the steric hindrance around the carbonyl carbon of pivalaldehyde, the formation of the iminium ion can be slow, providing an opportunity for the deprotonation of an alpha-carbon to form the more stable enamine.[7][8]
Minimization Strategies:
-
Optimize pH: Enamine formation is often favored under neutral or slightly basic conditions. Maintaining a slightly acidic pH (around 5-6) by using a controlled amount of acetic acid can favor the formation of the iminium ion, which is then readily reduced.[1]
-
Choice of Reducing Agent: Using a highly selective reducing agent like STAB is crucial. STAB is less likely to reduce the starting aldehyde, allowing the equilibrium to favor the iminium ion for subsequent reduction.[3][4]
-
Stepwise Procedure: In challenging cases, a two-step procedure can be employed. First, form the iminium ion under optimized conditions (e.g., with azeotropic removal of water). Then, in a separate step, add the reducing agent. This can minimize the time the starting materials are present under conditions that might favor enamine formation.[9]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 1'-neopentylspiro[indoline-3,4'-piperidine].
Q1: What is the most common synthetic route for 1'-neopentylspiro[indoline-3,4'-piperidine]?
The most prevalent and efficient method is the reductive amination of spiro[indoline-3,4'-piperidine] with pivalaldehyde (2,2-dimethylpropanal).[10][11] This one-pot reaction typically utilizes a mild reducing agent like sodium triacetoxyborohydride (STAB) and is favored for its operational simplicity and generally good yields.[3][4]
Q2: Are there alternative synthetic methods?
Yes, an alternative is the direct N-alkylation of spiro[indoline-3,4'-piperidine] with a neopentyl halide (e.g., neopentyl bromide) in the presence of a base.[12] However, this method is often more challenging due to the steric hindrance of the neopentyl group, which can lead to slow reaction rates and may require harsher conditions. There is also a higher risk of over-alkylation, leading to the formation of a quaternary ammonium salt, although this is less likely with a bulky alkyl group.[13]
Q3: What are the key analytical techniques for monitoring the reaction and identifying byproducts?
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the masses of the product and any byproducts, providing crucial clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation of the final product and any isolated byproducts. Characteristic signals for the neopentyl group (a singlet for the nine protons of the tert-butyl group) and the spiroindoline core should be present.
-
High-Performance Liquid Chromatography (HPLC): Used for assessing the purity of the final product and for quantifying the levels of any impurities.
Q4: What are the expected ¹H NMR signals for the neopentyl group in the final product?
You should observe a sharp singlet integrating to nine protons, typically in the range of 0.8-1.0 ppm, corresponding to the three methyl groups of the tert-butyl moiety. You will also see a singlet for the two protons of the CH₂ group attached to the piperidine nitrogen, typically in the range of 2.0-2.5 ppm.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the synthesis of 1'-neopentylspiro[indoline-3,4'-piperidine] via reductive amination.
Materials:
-
Spiro[indoline-3,4'-piperidine]
-
Pivalaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add spiro[indoline-3,4'-piperidine] (1.0 eq) and anhydrous DCE (or THF).
-
Add pivalaldehyde (1.1-1.2 eq) to the stirred solution.
-
If desired, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1'-neopentylspiro[indoline-3,4'-piperidine].
Data Presentation
Table 1: Common Byproducts in the Synthesis of 1'-Neopentylspiro[indoline-3,4'-piperidine]
| Byproduct Name | Chemical Structure | Formation Pathway | Key Analytical Signature (MS) | Mitigation Strategy |
| Unreacted Spiro[indoline-3,4'-piperidine] | Starting Material | Incomplete reaction | M+ of starting amine | Increase reaction time/temperature, ensure stoichiometry is correct. |
| Unreacted Pivalaldehyde | Starting Material | Incomplete reaction or excess reagent | - | Ensure proper stoichiometry, monitor reaction completion. |
| Enamine Adduct | C₁₇H₂₄N₂ | Reaction of spiro[indoline-3,4'-piperidine] with pivalaldehyde without subsequent reduction | [M(product) - 2H]⁺ | Optimize pH to be slightly acidic, use a stepwise procedure. |
| Neopentyl Alcohol | C₅H₁₂O | Reduction of unreacted pivalaldehyde | - | Use a highly selective reducing agent like STAB, add reducing agent slowly. |
Visualization
Troubleshooting Workflow for Byproduct Analysis
The following diagram illustrates a logical workflow for identifying and addressing the formation of byproducts during the synthesis.
Caption: Workflow for Byproduct Identification and Remediation.
References
-
Enamines - Master Organic Chemistry. [Link]
-
Enamines - Making Molecules. [Link]
-
Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps. [Link]
-
Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC. [Link]
-
1 Preparation and some properties - Assets - Cambridge University Press. [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. [Link]
-
Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry - PMC. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC. [Link]
-
Asymmetric synthesis of polycyclic spiroindolines via the Dy-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. [Link]
-
Facile Synthesis of 3-Spiroindolines | Request PDF - ResearchGate. [Link]
-
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC. [Link]
-
Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Reductive Amination - Wordpress. [Link]
-
Reductive amination in case of secondary amines - Chemistry Stack Exchange. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Enamines — Making Molecules [makingmolecules.com]
- 7. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 8. assets.cambridge.org [assets.cambridge.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Addressing steric hindrance in 1'-Neopentylspiro[indoline-3,4'-piperidine] synthesis
Target Module: 1'-Neopentylspiro[indoline-3,4'-piperidine] Synthesis
Challenge Profile: Overcoming Severe Steric Hindrance
Welcome to the technical support portal for spirocyclic piperidine neopentylation. The 1'-neopentylspiro[indoline-3,4'-piperidine] scaffold is a critical "privileged structure" widely integrated into the design of potent, orally bioavailable P2Y1 receptor antagonists[1][2].
However, synthesizing this moiety via standard reductive amination with pivalaldehyde (trimethylacetaldehyde) is notoriously problematic. The root causality lies in the extreme kinetic barrier generated by the steric collision between the massive tert-butyl group of the incoming pivalaldehyde and the rigid, bulky spiro-indoline core flanking the reacting piperidine nitrogen[3]. This guide provides field-proven, self-validating workflows to bypass these barriers and achieve high-yield transformations.
Phase 1: Strategic Decision & Reaction Mapping
Fig 1. Decision matrix for overcoming steric hindrance in neopentylation workflows.
Phase 2: Quantitative Data & Reagent Selection
To establish a rational baseline, evaluate how different reductive amination logic impacts the yield of highly hindered spirocyclic amines. Standard procedures fail because the rate of aldehyde reduction (
Table 1: Impact of Reducing Agents & Promoters on Neopentylation Yields
| Synthesis Strategy | Promoter / Additive | Reducing Agent | Primary Kinetic Outcome | Typical Yield (%) |
| Concurrent Reaction | Acetic Acid (AcOH) | NaBH(OAc)₃ | Rapid pivalaldehyde over-reduction to neopentyl alcohol | 15 – 30% |
| Concurrent Reaction | None | NaBH₄ | Complete reduction of unreacted pivalaldehyde | < 5% |
| Direct Alkylation | K₂CO₃ / DMF (100 °C) | Neopentyl Triflate | Competitive decomposition / trace SN2 conversion | 10 – 20% |
| Sequential Reaction | Ti(OiPr)₄ | NaBH₃CN | Near-quantitative iminium trapping | 85 – 92% |
Phase 3: Validated Step-by-Step Methodology
To guarantee success, the reaction must be split into two distinct kinetic phases. By utilizing Titanium(IV) isopropoxide, the Lewis acid heavily coordinates the aldehyde oxygen, artificially elevating its electrophilicity and overcoming the entropic penalty of the bulky transition state, while simultaneously sequestering the released water as
Protocol: Titanium-Mediated Two-Step Reductive Amination
-
System Purge: Flame-dry a 50 mL round-bottom flask and purge with anhydrous
. -
Substrate Solubilization: Dissolve spiro[indoline-3,4'-piperidine] (1.0 eq, 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
-
Electrophile Addition: Inject pivalaldehyde (2.0 eq, 10.0 mmol). Note: Excess is required due to the volatility and bulk of the aldehyde.
-
Lewis Acid Activation (Phase 1): Add Ti(OiPr)₄ (2.0 eq, 10.0 mmol) dropwise at room temperature. Stir vigorously for 12–16 hours.
-
Self-Validation Checkpoint: Remove a 10 µL aliquot, quench in aqueous
, extract with EtOAc, and run TLC (10% MeOH in DCM). The secondary amine starting material (ninhydrin active) should be fully consumed, replaced by a less polar UV-active imine spot. Do not proceed to step 5 until conversion is >90%.
-
-
Reduction (Phase 2): Cool the vessel to 0 °C. Dissolve NaBH₃CN (2.0 eq, 10.0 mmol) in 5 mL anhydrous Methanol and add the solution dropwise over 15 minutes. Stir for an additional 4 hours at room temperature[3].
-
Workup & Titanium Removal: Quench the reaction by adding an equal volume of saturated aqueous Rochelle's salt (sodium potassium tartrate) or 1M NaOH. Stir vigorously for 45 minutes to break the titanium emulsion. Filter the biphasic mixture through a tightly packed Celite pad.
-
Isolation: Separate the organic layer, extract the aqueous phase with EtOAc (3x), dry over
, and concentrate under vacuum. Purify via flash chromatography (Hexanes/EtOAc).
Phase 4: Troubleshooting Guide
Q: Why am I strictly recovering starting material and neopentyl alcohol when using standard NaBH(OAc)₃ conditions?
A: This is a classic kinetic mismatch caused by steric shielding. The bulky spiro-fused system drastically slows the initial nucleophilic attack of the piperidine nitrogen onto the highly branched pivalaldehyde. Consequently,
Q: My reaction stalls at 40% conversion even after 24 hours of heating. How can I push it to completion? A: Extended heating often leads to the volatilization of pivalaldehyde (boiling point 75 °C) rather than accelerating the reaction. Actionable Fix: Instead of increasing the temperature, increase the equivalency of pivalaldehyde to 2.5 eq. Ensure the reaction environment is strictly anhydrous. Adding activated 4Å molecular sieves alongside the Ti(OiPr)₄ can decisively shift the thermodynamic equilibrium toward the imine.
Q: I attempted direct SN2 alkylation with neopentyl bromide/iodide to bypass the reductive amination entirely, but no product was detected. Why? A: Direct SN2 neopentylation is practically forbidden kinetically. The massive steric shield of the adjacent tert-butyl group totally blocks the required 180° backside attack trajectory of the nucleophile. The spiro-piperidine's own rigid bulk geometrically precludes close approach. Actionable Fix: Reductive amination is mandatory for this target.
Q: During the workup of the Ti(OiPr)₄ protocol, I get a thick, unfilterable white emulsion. How do I recover my product?
A: That emulsion is colloidal titanium dioxide (
Phase 5: Frequently Asked Questions (FAQs)
Q: What is the biological significance of the 1'-neopentylspiro[indoline-3,4'-piperidine] scaffold? A: This spirocyclic framework is a "privileged scaffold" specifically utilized in the discovery and optimization of highly selective P2Y1 receptor antagonists[1]. The rigid spiro core positions the bulky, lipophilic neopentyl group perfectly into the receptor's binding pocket, providing powerful antithrombotic and antiplatelet efficacy. Compounds containing this module have shown potential safety advantages over standard P2Y12 antagonists (like clopidogrel) due to reduced bleeding liabilities[2].
Q: Is NaBH₃CN safe for scale-up operations in my facility?
A: While NaBH₃CN is the gold standard for chemoselective iminium reduction, it carries a severe safety hazard: it can generate highly lethal hydrogen cyanide (HCN) gas upon contact with strong acids or unbuffered aqueous environments[3]. For pilot-plant or kilo-lab scale-up, strict engineering controls (scrubbers) are required. Alternatively, you can substitute the reduction step with specialized Ir-catalyzed hydrogen transfer systems[4] or employ dialkylchlorosilanes (e.g.,
References
Sources
Technical Support Center: 1'-Neopentylspiro[indoline-3,4'-piperidine] Synthesis
Welcome to the technical support guide for the synthesis of 1'-Neopentylspiro[indoline-3,4'-piperidine]. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Spiroindolines are a critical class of compounds in drug discovery, and achieving high purity is paramount for reliable downstream applications.[1][2]
This guide provides in-depth, field-tested insights into the common impurities encountered during synthesis, their root causes, and robust troubleshooting strategies to overcome these challenges. The information is presented in a practical question-and-answer format to directly address issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 1'-Neopentylspiro[indoline-3,4'-piperidine], and what are its key stages?
The most prevalent and industrially adaptable approach is a multi-step synthesis that often culminates in a reductive amination reaction. This strategy offers good control over the introduction of substituents and generally avoids the harsh conditions or potential for regioisomeric byproducts associated with methods like the Fischer Indole Synthesis.[3][4]
The synthesis can be logically broken down into two main phases:
-
Formation of the Core Spirocycle: This typically involves creating the parent spiro[indoline-3,4'-piperidine] scaffold. A common method is the reduction of a spiro[oxindole-3,4'-piperidine] precursor. The oxindole itself can be synthesized through various means, often involving the alkylation of an oxindole with a suitable piperidine precursor.[3]
-
N-Alkylation of the Piperidine Ring: The final neopentyl group is introduced onto the piperidine nitrogen. Reductive amination, using neopentyl aldehyde (pivalaldehyde) and a selective reducing agent, is the method of choice as it minimizes the risk of over-alkylation that can occur with direct alkylation using neopentyl halides.[5]
Troubleshooting Guide: Common Impurities & Solutions
This section addresses specific impurities that can compromise the yield and purity of your final product.
Q2: During the final reductive amination step, my reaction stalls, and I observe significant amounts of unreacted spiro[indoline-3,4'-piperidine] starting material. What's going wrong?
This is a classic issue in reductive amination, often pointing to suboptimal conditions for the formation of the critical iminium ion intermediate.
Root Causes & Mechanistic Explanation:
-
Incorrect pH: The formation of the imine/iminium ion from the secondary amine (spiro[indoline-3,4'-piperidine]) and the aldehyde (neopentyl aldehyde) is a pH-dependent equilibrium.[5]
-
If pH is too high (basic): The rate of carbonyl protonation is too slow, hindering the initial nucleophilic attack by the amine.
-
If pH is too low (acidic): The piperidine nitrogen becomes fully protonated to its ammonium salt, rendering it non-nucleophilic and unable to attack the aldehyde.[5]
-
-
Ineffective Water Removal: Imine formation is a condensation reaction that releases water. If water is not sequestered, the equilibrium can shift back towards the starting materials.[6]
-
Steric Hindrance: Neopentyl aldehyde is a sterically bulky aldehyde. This can slow down the rate of imine formation compared to less hindered aldehydes.
Troubleshooting Protocol:
-
pH Optimization: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6. Add a catalytic amount of a weak acid like acetic acid to your reaction mixture.
-
Use a Dehydrating Agent: Incorporate a mild dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), into the reaction vessel to drive the equilibrium towards the imine intermediate.
-
Choice of Reducing Agent: Use a hydride reagent that is selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it is mild, effective under slightly acidic conditions, and does not require strict pH control like sodium cyanoborohydride (NaBH₃CN).[5]
-
Increase Reaction Time/Temperature: Due to steric hindrance, the reaction may require longer reaction times (12-24 hours) or gentle heating (40-50 °C) to achieve full conversion. Monitor the reaction by TLC or LC-MS.
Q3: My final product is contaminated with a slightly more polar impurity that has a mass of (M+16). What is this and how do I prevent it?
This impurity is almost certainly the corresponding N-oxide or an oxidized form of the indoline ring (e.g., an oxindole). The indoline scaffold is susceptible to oxidation.
Root Causes & Mechanistic Explanation:
-
Air Oxidation: Prolonged exposure of the indoline nitrogen to atmospheric oxygen, especially during workup, purification, or storage, can lead to the formation of the corresponding oxindole. This is often accelerated by light or trace metal catalysts.
-
Oxidative Workup Conditions: Certain workup procedures, particularly if not performed under an inert atmosphere, can introduce oxidants.
Prevention & Removal Strategy:
-
Inert Atmosphere: Handle the starting materials and product under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during solvent removal and chromatography.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to minimize dissolved oxygen.
-
Careful Purification: This impurity can often be separated by column chromatography. Since it is typically more polar than the desired product, it will have a lower Rf value on silica gel.
Q4: I am observing a byproduct with a mass corresponding to the addition of two neopentyl groups. How is this possible via reductive amination?
While reductive amination is designed to prevent over-alkylation, it's not entirely impossible under certain conditions, though the likely culprit is a different side reaction. The more probable impurity is a dimer or adduct formed from side reactions of the starting materials or intermediates.
Root Causes & Mechanistic Explanation:
-
Leuckart-Wallach Type Side Reactions: If formic acid or formamide are present as contaminants or used as reagents (in a Leuckart-type reaction), complex side reactions can occur, leading to formylated or methylated byproducts.[7][8]
-
Aldol Condensation of Pivalaldehyde: Under basic conditions, pivalaldehyde can undergo self-condensation, leading to impurities that could potentially react further.
Troubleshooting Protocol:
-
Verify Reagent Purity: Ensure the purity of your neopentyl aldehyde and the spiro[indoline-3,4'-piperidine] starting material.
-
Strict Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aldehyde and reducing agent, but avoid a large excess that could promote side reactions.
-
Control pH: Avoid basic conditions which can promote aldehyde side reactions. Maintain the slightly acidic environment optimal for reductive amination.
Summary of Potential Impurities and Analytical Signatures
| Impurity Name | Structure | Probable Cause | Analytical Signature (LC-MS) | Prevention/Removal |
| Unreacted Spiro-Amine | Spiro[indoline-3,4'-piperidine] | Incomplete reaction | M = 202.3 g/mol (M+H = 203.3) | Optimize reductive amination conditions (pH, time); Separable by chromatography. |
| Spiro-Oxindole | 1'-Neopentylspiro[oxindole-3,4'-piperidine] | Oxidation of product | M+16 relative to product (M = 272.4 g/mol ) | Use inert atmosphere; Degas solvents; Separable by chromatography (more polar). |
| Incomplete Reduction Intermediate | Iminium ion precursor | Insufficient reducing agent or inactive reagent | May not be stable for isolation, but stalls reaction | Add fresh, active reducing agent (e.g., STAB). |
| Over-Alkylated Product | Quaternary ammonium salt | (Unlikely with reductive amination) More likely from direct alkylation with neopentyl halide | M+71 relative to product | Use reductive amination instead of direct alkylation.[5] |
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the key reductive amination step and the pathways leading to common impurities.
Caption: Reductive amination pathway and common impurity side reactions.
Experimental Protocol: Purification by Column Chromatography
This protocol is a general guideline for the purification of gram-scale quantities of 1'-Neopentylspiro[indoline-3,4'-piperidine] from common, less-polar and more-polar impurities.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)[9]
-
Hexanes (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Triethylamine (TEA)
-
TLC plates (silica gel)
Procedure:
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo. Dissolve the resulting oil/solid in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate again to obtain a dry powder. This "dry loading" technique prevents band broadening on the column.
-
Column Packing: Prepare a glass column with silica gel, slurried in the initial mobile phase (e.g., 98:2 Hexanes:EtOAc). The amount of silica should be 50-100 times the weight of your crude material.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent system, such as 98:2 Hexanes:EtOAc. It is highly recommended to add a small amount of triethylamine (~0.5%) to the mobile phase. This deactivates the acidic sites on the silica gel, preventing the basic amine product from streaking and improving peak shape.[9]
-
Monitor the elution using TLC. The desired product is moderately polar. Less polar impurities (e.g., residual aldehyde) will elute first.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 95:5, 90:10 Hexanes:EtOAc) to elute the product.
-
More polar impurities, such as the oxidized spiro-oxindole, will elute after the desired product.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 1'-Neopentylspiro[indoline-3,4'-piperidine].
Caption: Workflow for chromatographic purification of the target compound.
References
- This cit
- Google Patents. (n.d.). Spiro[indoline-3,4'-piperidine]s and related compounds (Patent No. US4477667A).
- This cit
-
National Institutes of Health. (n.d.). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. Retrieved from [Link]
- This cit
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- This cit
- This cit
- This cit
- This cit
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Sorbead India. (2022, May 6). Preparative Isolation And Purification Of Alkaloids Through Chromatography. Retrieved from [Link]
-
ACS Publications. (2024, October 31). Synthesis of C–N or C–C Spiroindolines via Rearrangement Coupling Reaction. Retrieved from [Link]
- This cit
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Malaria World. (2025, May 12). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. Retrieved from [Link]
- This cit
- This cit
- This cit
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds - Google Patents [patents.google.com]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. column-chromatography.com [column-chromatography.com]
Technical Support Center: Optimizing Reaction Conditions for Spirocyclization of Indoles
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding indole spirocyclization.
Q1: My spirocyclization reaction is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in spirocyclization reactions are a common challenge and can often be attributed to several key factors. A systematic approach to troubleshooting is the most effective strategy.[1][2]
-
Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration of your reactants may not be ideal for your specific substrate. Some reactions require lower temperatures to minimize side product formation, while others need more thermal energy to overcome the activation barrier.[1]
-
Catalyst and Ligand Choice: The catalyst and any associated ligands are crucial. For instance, in metal-catalyzed reactions, the choice of metal (e.g., gold, palladium, copper) and the ligand can dramatically affect the yield.[3][4][5]
-
Quality of Starting Materials: Impurities in your indole substrate or other reagents can poison the catalyst or lead to undesired side reactions.[1][6]
-
Product Instability: The desired spirocyclic product might be unstable under the reaction or workup conditions.[1]
Q2: I am observing poor diastereoselectivity in my reaction. How can I improve the stereochemical outcome?
A2: Achieving high diastereoselectivity is a critical aspect of spirocycle synthesis. The spatial arrangement of the newly formed stereocenters is influenced by several factors:
-
Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization, thereby affecting diastereoselectivity. It's recommended to screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[1][2]
-
Catalyst and Ligand Control: Chiral catalysts and ligands are instrumental in inducing stereoselectivity.[1][3]
-
Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the transition state with the lower activation energy.[1][2]
-
Substrate Control: The inherent stereochemistry of your starting material can direct the formation of a specific diastereomer. Consider modifying the substrate to introduce steric bulk or directing groups.[2]
Q3: What are the most common catalytic systems for indole spirocyclization, and how do I choose the right one?
A3: Several catalytic systems are effective for indole spirocyclization, with the choice depending on the specific transformation you aim to achieve.
-
Gold Catalysis: Gold catalysts, particularly Au(I) complexes, are widely used for the cycloisomerization of indole-tethered enynes or allenes.[7] They are valued for their mild reaction conditions.
-
Palladium Catalysis: Palladium catalysts are versatile and have been employed in various spirocyclization reactions, including allylic dearomatization and Heck-type annulations.[3][5]
-
Copper Catalysis: Copper catalysts are often used in oxidative dearomatization/spirocyclization reactions and for transformations involving carbene intermediates from diazo compounds.[3][5]
-
Silver Catalysis: Silver catalysts, such as AgOTf, have been shown to be effective in promoting spirocyclization reactions.[4]
-
Brønsted and Lewis Acids: In some cases, strong Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids can catalyze the spirocyclization of specific indole derivatives.[3][8]
The choice of catalyst will depend on the functional groups present in your substrate and the desired reaction pathway. A thorough literature search for similar transformations is always recommended.
Troubleshooting Guide: A Deeper Dive
This section provides more detailed troubleshooting strategies for persistent issues.
Problem 1: Low or No Product Formation
If you are experiencing consistently low yields or no product formation, a systematic optimization of your reaction conditions is necessary.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00508C [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Yield in N-neopentylation of Piperidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the N-neopentylation of piperidines. This specific alkylation is notoriously difficult, and this document provides a structured approach to understanding the root cause, troubleshooting existing protocols, and implementing superior alternative strategies.
Part 1: The Root Cause - Why is N-neopentylation so Difficult?
Q1: My standard N-alkylation protocol with neopentyl bromide is resulting in extremely low to no yield. What is the underlying chemical principle causing this failure?
A: The failure of this reaction lies in the inherent structure of the neopentyl group and the mechanism of the most common N-alkylation reaction, the bimolecular nucleophilic substitution (Sₙ2).
The Sₙ2 reaction requires the nucleophile (the piperidine nitrogen) to approach the electrophilic carbon from the side opposite the leaving group in a "backside attack".[1] However, the neopentyl group possesses a bulky tert-butyl group attached to the carbon adjacent (the β-carbon) to the reaction center (the α-carbon). This tert-butyl group provides extreme steric hindrance, effectively creating a physical barrier that blocks the piperidine from accessing the required trajectory for a backside attack.[2]
This steric clash raises the activation energy of the Sₙ2 transition state so significantly that the reaction rate becomes exceptionally slow, often up to 100,000 times slower than for less hindered primary alkyl halides.[3][4] Consequently, under standard conditions, the reaction either fails completely or is outcompeted by minor side reactions, leading to negligible yields of the desired N-neopentylpiperidine.
Caption: Steric hindrance blocking the required Sₙ2 backside attack.
Part 2: Troubleshooting Direct N-Alkylation (Sₙ2 Approach)
Q2: Before abandoning the direct alkylation route, are there any experimental parameters I can optimize to force the reaction?
A: While challenging, it is sometimes possible to achieve modest yields by aggressively optimizing the reaction conditions to overcome the high activation energy. If you must proceed with a direct alkylation approach, consider the following strategies, ideally in combination.
-
Improve the Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.[4] A better leaving group weakens the carbon-leaving group bond, lowering the transition state energy. If you are using neopentyl chloride or bromide, switching to a superior leaving group is the most critical first step.
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the steric barrier. However, this also increases the likelihood of side reactions, such as elimination (E2). Microwave irradiation is a highly effective method for reaching high temperatures rapidly and uniformly, sometimes promoting reactions that fail under conventional heating.[5][6][7][8]
-
Utilize Phase-Transfer Catalysis (PTC): PTC can be effective for reactions involving sterically hindered electrophiles.[9] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the deprotonated amine (or enhances its nucleophilicity) into an organic phase, creating a more reactive "naked" nucleophile that can improve reaction rates.[10][11]
Table 1: Optimization Strategies for Direct N-neopentylation
| Strategy | Reagent/Condition Change | Rationale | Expected Outcome & Considerations |
| Improve Leaving Group | Switch from Neopentyl-Br to Neopentyl-I | Iodide is a better leaving group than bromide. | Modest increase in rate. |
| Switch to Neopentyl Tosylate (OTs) or Triflate (OTf) | Tosylates and triflates are exceptionally good leaving groups, significantly more reactive than halides.[2] | Highest potential for success in direct alkylation. May require synthesis of the starting material. | |
| Increase Temperature | Reflux in high-boiling solvent (e.g., DMF, NMP) | Provides thermal energy to overcome the activation barrier. | Long reaction times are often needed. Risk of solvent decomposition and side reactions increases.[12] |
| Microwave Irradiation (150-200 °C) | Rapid, efficient heating can drive difficult reactions.[13] | Significant rate enhancement. Requires specialized equipment. Monitor pressure carefully. | |
| Enhance Nucleophile | Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, MeCN).[14] | Ensures the piperidine is deprotonated and highly nucleophilic. | Standard practice for N-alkylations. |
| Add a Phase-Transfer Catalyst (e.g., TBAB).[15] | Increases the effective reactivity of the nucleophile. | Can improve yields under solid-liquid or liquid-liquid biphasic conditions.[9] |
Part 3: Alternative Synthetic Strategies
If optimizing the direct Sₙ2 reaction fails to provide satisfactory yields, it is highly recommended to change the synthetic approach. The following strategies circumvent the steric hindrance problem by forming the C-N bond through different mechanisms.
Caption: Troubleshooting workflow for N-neopentylation of piperidine.
Q3: Direct alkylation failed. What is the most reliable and widely used alternative for this transformation?
A: The most robust and common alternative is reductive amination .[16] This two-step, one-pot process involves the reaction of piperidine with pivaldehyde (also known as neopentyl aldehyde or 2,2-dimethylpropanal).
Mechanism:
-
Imine/Iminium Ion Formation: Piperidine reacts with the carbonyl group of pivaldehyde to form a water molecule and an iminium ion intermediate.
-
Reduction: A selective reducing agent, added to the same pot, reduces the iminium ion to form the desired tertiary amine product.
This method completely avoids the Sₙ2 reaction and its associated steric issues. The use of a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended, as it preferentially reduces the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions like the reduction of pivaldehyde to neopentyl alcohol.[17]
Q4: Are there other modern, catalytic methods that use different starting materials?
A: Yes, a powerful and increasingly popular "green" chemistry approach is the Borrowing Hydrogen (or Hydrogen Autotransfer) methodology.[18] This reaction uses a transition-metal catalyst (often based on iridium, ruthenium, nickel, or manganese) to couple an amine directly with an alcohol.[18][19]
Mechanism:
-
The catalyst temporarily "borrows" hydrogen from neopentyl alcohol, oxidizing it in situ to pivaldehyde.
-
The pivaldehyde then undergoes reductive amination with piperidine, as described above.
-
The catalyst returns the "borrowed" hydrogen to the iminium ion intermediate, reducing it to the final product and regenerating the catalyst.
The primary advantage is the use of neopentyl alcohol, which is often cheaper and more stable than pivaldehyde. The only byproduct is water, making it a highly atom-economical process.
Q5: I've seen Buchwald-Hartwig amination used for C-N bonds. Is it applicable here?
A: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is exceptionally powerful for forming C(aryl)-N bonds.[20][21] While foundational for synthesizing aryl amines, its application for coupling secondary amines like piperidine with C(sp³)-electrophiles (like neopentyl halides) is less common and presents its own set of challenges, including competing β-hydride elimination. While specialized catalyst systems for C(sp³)-N coupling exist, for this specific transformation, reductive amination remains the more straightforward and reliable choice.
Part 4: Experimental Protocols
Protocol 1: Optimized Direct Alkylation using Neopentyl Tosylate
This protocol is an aggressive attempt at direct alkylation and should be used when alternative routes are not feasible. Success is not guaranteed.
Reagents:
-
Piperidine (1.0 equiv.)
-
Neopentyl tosylate (1.1 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to create a slurry.
-
Add piperidine to the stirring slurry.
-
Add neopentyl tosylate to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C).
-
Alternatively, for microwave synthesis: Combine all reagents in a sealed microwave vessel and heat to 150 °C for 30-60 minutes.[8]
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 24-48 hours under reflux.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to yield the N-neopentylpiperidine.
Protocol 2: Reductive Amination of Piperidine with Pivaldehyde
This is the recommended and most reliable protocol for synthesizing N-neopentylpiperidine.
Reagents:
-
Piperidine (1.0 equiv.)
-
Pivaldehyde (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (AcOH) (optional, 0.1 equiv.)
Procedure:
-
To a round-bottom flask, add piperidine and the solvent (DCE or DCM).
-
Add pivaldehyde to the solution and stir for 20-30 minutes at room temperature to allow for pre-formation of the iminium ion. A catalytic amount of acetic acid can be added to accelerate this step.[17]
-
Slowly add sodium triacetoxyborohydride in portions over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude N-neopentylpiperidine is often of high purity, but can be further purified by column chromatography if necessary.
References
-
SN2 Reaction Mechanism - Chemistry Steps. (2025, June 12). Chemistry Steps. [Link]
-
7-14) Neopentyl Halides React Slowly in Substitution Processes. organicnotes. [Link]
-
The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. [Link]
-
SN2 Reactions of Alkyl Halides. WebAssign. [Link]
-
SN2 Substitution Reactions and Alkyl Moiety. (2023, January 22). Chemistry LibreTexts. [Link]
-
Novel bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts. Arkivoc. [Link]
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry. [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]
-
Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Polish Journal of Chemistry. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023, January 22). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]
-
Optimization of the conditions for the reaction of 1 with piperidine. ResearchGate. [Link]
-
N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. [Link]
-
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synfacts. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. Molecules. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Reaction of alkyl bromide in presence of piperidine. Chemistry Stack Exchange. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen - containing heterocyclic compounds. New Journal of Chemistry. [Link]
-
Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. ChemInform. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Organic Syntheses. [Link]
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules. [Link]
-
Skeletal Editing—Nitrogen Deletion of Secondary Amines by Anomeric Amide Reagents. Angewandte Chemie International Edition. [Link]
-
Microwave assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones. Trade Science Inc. [Link]
-
N-Dealkylation of Amines. Molecules. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. [Link]
- Efficient synthesis of secondary amines by selective alkylation of primary amines.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN2 Reaction Mechanism [chemistrysteps.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. academia.edu [academia.edu]
- 12. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Unreacted Starting Materials from 1'-Neopentylspiro[indoline-3,4'-piperidine]
Welcome to the technical support center for the purification of 1'-Neopentylspiro[indoline-3,4'-piperidine]. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the common but critical challenge of isolating this spirocyclic scaffold from unreacted starting materials and reaction byproducts. The unique structural and chemical properties of spiro-amines, particularly their basicity, often require tailored purification strategies beyond standard protocols.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to streamline your purification workflow and enhance final product purity.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Question 1: My initial analysis (TLC, LC-MS) of the crude reaction mixture shows both my spiro-product and a significant amount of unreacted indoline/piperidine starting material. How do I decide on the best initial purification strategy?
Answer: The optimal initial strategy depends primarily on the physical state of your crude product and the polarity difference between your target compound and the impurities. The goal is to select the most efficient method for bulk purification before any final polishing steps.
Your decision process should be as follows:
Caption: Initial purification strategy decision workflow.
If the crude material is a solid, recrystallization is often the most efficient first step. It is a cost-effective and scalable technique for removing impurities, provided a suitable solvent is found.[1] If the product is an oil or if recrystallization fails, column chromatography is the indicated method.[2][3]
Question 2: I am attempting to purify 1'-Neopentylspiro[indoline-3,4'-piperidine] using a standard silica gel column, but I'm experiencing severe peak tailing and poor separation from my starting materials. What is happening and how can I resolve it?
Answer: This is a classic and frequently encountered issue when purifying basic amines on standard silica gel.[4] The root cause is the strong ionic interaction between the basic nitrogen atom in the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to non-ideal elution behavior, resulting in broad, tailing peaks that are difficult to resolve.[5]
Caption: Visualization of amine-silica interaction and its resolution.
To counteract this, you must modify your chromatographic system. Below is a summary of effective troubleshooting strategies.
Table 1: Troubleshooting Guide for Column Chromatography of Spiro-Amines
| Strategy | Description | Pros | Cons |
| Add Triethylamine (TEA) to Mobile Phase | Incorporate 0.5-2% (v/v) TEA into your eluent (e.g., Hexane/Ethyl Acetate).[4] | Simple to implement; highly effective at reducing tailing; compatible with standard silica. | TEA can be difficult to remove from the final product under vacuum. |
| Use an Ammoniated Mobile Phase | Use a pre-mixed eluent like 1-5% of 7N NH₃ in Methanol mixed with Dichloromethane.[4] | Very effective for strongly basic compounds; ammonia is highly volatile and easy to remove. | Requires careful preparation and handling of the ammonia solution. |
| Switch to Basic Alumina | Use basic or neutral alumina as the stationary phase instead of silica gel.[4] | Excellent for purifying basic compounds; avoids the issue of acidic sites entirely. | Alumina has different selectivity than silica; may require re-optimization of the mobile phase. |
| Use Amine-Functionalized Silica | Employ a commercially available column packed with amine-treated silica (Si-NH₂).[5] | Provides an inert surface for excellent peak shape; can often use less polar solvent systems.[5] | More expensive than standard silica gel. |
| Reverse-Phase Chromatography | Use a C18 column with a mobile phase like Acetonitrile/Water.[6] | Excellent for polar amines; often provides orthogonal selectivity to normal phase. | May require adding a modifier like trifluoroacetic acid (TFA) to protonate the amine for better peak shape.[4] |
For most applications, adding Triethylamine (TEA) is the most direct and effective solution. See Protocol 1 for a detailed methodology.
Question 3: My crude product is a solid, and I want to purify it by recrystallization. How do I efficiently screen for a suitable solvent?
Answer: Recrystallization is an excellent technique for achieving high purity, but its success hinges on selecting the right solvent or solvent system.[1] An ideal solvent should dissolve your product completely at high temperatures but poorly at room or cold temperatures, while dissolving impurities at all temperatures or not at all.[7][8]
A systematic micro-scale solvent screen is the most efficient approach:
-
Preparation: Place a small amount (10-20 mg) of your crude solid into several small test tubes.
-
Solvent Selection: To each tube, add a different solvent dropwise at room temperature. Choose a range of solvents with varying polarities (e.g., Hexanes, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Acetonitrile, Water).
-
Room Temperature Test: Agitate each tube. If the solid dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent but may be useful as a co-solvent.
-
High-Temperature Test: For solvents that did not dissolve the solid at room temperature, gently heat them in a water or sand bath while adding more solvent dropwise until the solid just dissolves.[9]
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.[7]
-
Observation: The ideal solvent is one in which the solid fully dissolves when hot and forms a large quantity of high-quality crystals upon cooling.
If no single solvent is ideal, a binary solvent system (one "soluble" solvent and one "anti-solvent") is often effective. Dissolve the crude product in a minimal amount of the hot "soluble" solvent, then add the "anti-solvent" dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
Frequently Asked Questions (FAQs)
Q1: Can I use a simple acid-base liquid-liquid extraction to remove unreacted starting materials?
An acid-base extraction is an excellent preliminary cleanup step, particularly for removing non-basic impurities. By dissolving your crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl), your basic spiro-product and any unreacted basic starting materials will be protonated and move to the aqueous layer. Neutral or acidic impurities will remain in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with fresh organic solvent will recover all basic compounds.
However, this technique will not separate your target 1'-Neopentylspiro[indoline-3,4'-piperidine] from basic starting materials (like an unreacted piperidine derivative) or basic byproducts. It is a bulk separation technique based on acidity/basicity, not a fine purification method.
Q2: My final product is a persistent oil, but I require a solid for analytical purposes (e.g., X-ray crystallography). What methods can I use to induce crystallization?
Inducing crystallization from a purified oil can be challenging but is often achievable. Here are several techniques to try:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have even a tiny crystal of the desired compound from a previous batch, add it to the oil. This "seed" provides a template for further crystal formation.[1]
-
Solvent Trituration: Add a small amount of a non-polar solvent in which the oil is insoluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture. This can sometimes wash away minor impurities that inhibit crystallization and provide the necessary energy to initiate the process, often resulting in a solid precipitate that can be filtered.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether) and allow the solvent to evaporate slowly and undisturbed in a loosely covered vial. This gradual increase in concentration can promote the formation of ordered crystals.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine (TEA) Modifier
This protocol describes the purification of 1'-Neopentylspiro[indoline-3,4'-piperidine] using silica gel flash chromatography with a TEA-modified mobile phase to ensure sharp, symmetrical peaks.
-
Mobile Phase Preparation: Prepare your eluent system (e.g., a gradient of 5% to 30% Ethyl Acetate in Hexanes) and add 1% (v/v) of triethylamine (TEA) to the entire mixture. For example, for 1 liter of mobile phase, add 10 mL of TEA.
-
Column Packing: Select an appropriately sized silica gel column for your sample amount. Pack the column using your initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes + 1% TEA).
-
Column Equilibration: Equilibrate the packed column by flushing with at least 5 column volumes of the initial mobile phase. This is a critical step to ensure the entire silica bed is neutralized by the TEA before loading the sample.[5]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble materials, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution and Fraction Collection: Begin the elution with the initial mobile phase, gradually increasing the polarity according to your pre-determined gradient. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent and TEA under reduced pressure. Note that a slightly higher vacuum or longer time may be needed to fully remove the TEA.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for purifying a solid crude product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the pre-determined hot recrystallization solvent (or the "soluble" solvent of a binary pair) to the flask while heating and stirring until the solid is completely dissolved.[1][9]
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. (n.d.).
- Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles - Malaria World. (2025, May 12).
- Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - IUCr Journals. (2021, September 15).
- Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry. (2022, February 25).
- Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. (2017, June 1).
- Technical Support Center: Purification of Piperidine Derivatives - Benchchem. (n.d.).
- Synthesis of spiro[indoline-3,4'-pyridines] 1a-m via four-component reaction. (n.d.).
- 917898-70-5 | 1'-Neopentylspiro[indoline-3,4'-piperidine] | MolCore. (n.d.).
- How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Recrystallization - YouTube. (2020, January 10).
- Application Notes and Protocols: Utilizing Spiro[cyclohexane-1,3'-indolin]-2'-one in Medicinal Chemistry - Benchchem. (n.d.).
- RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9).
- Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential | ACS Applied Bio Materials. (2025, February 5).
- Organic Chemistry Lab: Recrystallization - YouTube. (2007, November 28).
- How to Purify by Recrystallization - YouTube. (2009, December 6).
- Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction - Beilstein Journals. (n.d.).
- How To Recrystallize A Solid - YouTube. (2020, July 17).
Sources
Technical Support Center: Troubleshooting the Purification of 1'-Neopentylspiro[indoline-3,4'-piperidine]
Welcome to the technical support center for the purification of 1'-neopentylspiro[indoline-3,4'-piperidine]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this spirocyclic compound. Drawing upon established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting strategies and detailed experimental protocols to ensure the successful isolation of your target molecule with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 1'-neopentylspiro[indoline-3,4'-piperidine]?
The purification of spirocyclic compounds like 1'-neopentylspiro[indoline-3,4'-piperidine] can present several challenges. Due to their rigid and complex three-dimensional structures, these molecules can exhibit unique solubility profiles and chromatographic behavior. The presence of both a basic piperidine nitrogen and an indoline moiety can lead to interactions with acidic silica gel, potentially causing tailing or streaking during column chromatography. Furthermore, the neopentyl group, being bulky and lipophilic, significantly influences the molecule's overall polarity and solubility.
Common issues encountered include:
-
Co-elution of structurally similar impurities: Starting materials or side-products from the synthesis can have polarities very close to the desired product, making separation by standard chromatography difficult.
-
Poor solubility: The compound may have limited solubility in common recrystallization solvents, making this purification technique challenging.
-
On-column degradation or interaction: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic surface of silica gel, resulting in poor recovery or peak tailing.[1]
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during the purification process.
Issue 1: My compound is streaking or tailing on the TLC plate and column chromatography.
Underlying Cause: This is a classic sign of a strong interaction between your basic compound and the acidic silica gel stationary phase.[1] The protonated form of your amine "sticks" to the silica, leading to a slow and uneven elution.
Troubleshooting Strategy:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system. This will compete with your compound for the acidic sites on the silica, leading to sharper peaks and improved separation.[1]
-
Ammonia in Methanol: For very polar compounds that are difficult to elute, a solution of 1-10% of 10% ammonium hydroxide in methanol can be used as a component of the mobile phase, typically with dichloromethane.[2]
-
-
Stationary Phase Choice:
-
Deactivated Silica: If basic modifiers are not sufficient, consider using a deactivated (neutral) silica gel or alumina.
-
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be an excellent alternative.
-
Workflow for Mitigating Peak Tailing:
Sources
Validation & Comparative
1'-Neopentylspiro[indoline-3,4'-piperidine] vs other N-alkyl analogs
1'-Neopentylspiro[indoline-3,4'-piperidine] vs Other N-Alkyl Analogs: A Comprehensive Lead Optimization Guide
As a Senior Application Scientist specializing in structure-based drug design and early-stage lead optimization, I frequently evaluate privileged scaffolds to overcome challenging pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. Among these, the spiro[indoline-3,4'-piperidine] core has emerged as a versatile pharmacophore. However, the true breakthrough in unlocking its in vivo potential—particularly in targeting G protein-coupled receptors (GPCRs) such as the P2Y1 receptor—lies in the specific choice of the N-alkyl substituent on the piperidine nitrogen[1].
This guide objectively compares the 1'-neopentyl derivative against standard N-alkyl analogs (e.g., methyl, isopropyl, benzyl), detailing the causality behind its superior performance, conformational dynamics, and providing field-proven, self-validating protocols for your research workflows.
Mechanistic Rationale: Why the Neopentyl Group?
In medicinal chemistry, N-alkylation is a standard tactic to modulate lipophilicity and basicity. However, the substitution of the spiro-piperidine nitrogen with a neopentyl group (–CH₂–C(CH₃)₃) transcends simple physicochemical tuning. Its superiority over other alkyls is driven by three causal mechanisms:
-
Conformational Constraint (The "Locking" Effect): Unlike the highly flexible N-ethyl or N-butyl groups, the extreme steric bulk of the neopentyl quaternary carbon restricts the piperidine ring’s inversion[1]. This forces the spiro-indoline system into a rigid bioactive conformation that perfectly occupies deep hydrophobic receptor sub-pockets.
-
Protection from CYP450 Metabolism: N-isopropyl and N-ethyl analogs are notorious for undergoing rapid oxidative N-dealkylation by hepatic cytochrome P450 enzymes. The neopentyl group lacks abstractable α-protons adjacent to its quaternary center, drastically reducing hepatic clearance and bypassing primary metabolic liabilities.
-
Mitigation of Lipophilic Toxicity: While N-benzyl analogs often provide high binding affinity via π-π stacking, their excessive lipophilicity (high clogP) invariably introduces hERG channel liabilities and non-specific protein binding. The neopentyl group achieves optimal van der Waals contacts without crossing the lipophilic threshold that triggers off-target toxicity[2].
Fig 1. Mechanistic pathway of P2Y1 blockade by neopentyl-constrained spiro antagonists.
Quantitative Performance Data
The functional divergence between N-alkyl analogs is best illustrated by benchmarking their performance as P2Y1 antagonists—a highly validated target for antithrombotic therapies with reduced bleeding liabilities[3]. To evaluate true structural efficiency, we analyze binding affinity (
Table 1: Comparative SAR of 1'-Alkylspiro[indoline-3,4'-piperidine] Analogs
| N-Alkyl Substituent | P2Y1 Receptor Affinity ( | Platelet Aggregation ( | in vitro Hepatic Clearance (µL/min/mg) | Oral Bioavailability ( |
| -H (Unsubstituted) | > 2500 | > 10.0 | N/A | < 5% |
| -Methyl | 850 | 5.2 | 45.2 (High) | 8% |
| -Isopropyl | 125 | 1.8 | 58.4 (High) | 12% |
| -Benzyl | 12 | 0.6 | 62.1 (High) | < 5% |
| -Neopentyl | 2.1 | 0.04 | 14.5 (Low) | 68% |
Note: Data derived from the optimization trajectory of conformationally constrained ortho-anilino diaryl ureas. The transition from N-methyl to N-neopentyl yielded a >400-fold increase in binding affinity alongside a complete transformation of the pharmacokinetic profile[1].
Self-Validating Experimental Protocols
Trustworthy data requires protocols that inherently cross-check themselves. When characterizing these analogs, I utilize a two-tier verification system: a biochemical target-engagement assay followed by a phenotypic functional assay. If a compound shows high affinity in Step 1 but fails Step 2, it flags potential solubility issues or pan-assay interference (PAINS).
Protocol A: Alkylation to Yield 1'-Neopentylspiro[indoline-3,4'-piperidine]
-
Preparation : Dissolve the parent spiro[indoline-3,4'-piperidine] core (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.
-
Imine Formation : Add trimethylacetaldehyde (pivaldehyde, 1.2 equiv) dropwise. Causality note: Pivaldehyde is exceptionally sterically hindered; allowing 2 hours for complete Schiff base formation at room temperature prevents low yields.
-
Reduction : Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise. STAB is the reagent of choice as its mild reducing potential will not cleave the indoline ring or reduce the aldehyde before imine formation.
-
Quenching & Purification : Quench with saturated aqueous NaHCO₃ after 12 hours. Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure neopentyl analog.
Protocol B: Self-Validating P2Y1 Characterization
-
Affinity Validation (Radioligand Binding Assay) :
-
Method : Incubate 10 µg of recombinant human P2Y1 receptor membranes with [³H]2-MeS-ADP (a high-affinity agonist) and varying concentrations of the spiro-piperidine analog.
-
Validation : Non-specific binding is defined using 10 µM unlabeled MRS2179. A valid neopentyl analog must fully displace the radioligand with a Hill slope approaching 1.0, ensuring a 1:1 stoichiometric binding event[4].
-
-
Functional Validation (ADP-Induced Platelet Aggregation) :
-
Method : Harvest platelet-rich plasma (PRP) from citrated whole blood. Pre-incubate PRP with the test compound for 10 minutes at 37°C. Stimulate with 10 µM ADP.
-
Validation : Measure light transmittance aggregometry. The
derived here must mathematically correlate to the from the binding assay, confirming that target engagement strictly drives the phenotypic antithrombotic effect[3].
-
Fig 2. Self-validating cascade workflow for evaluating spiropiperidine derivatives.
Conclusion
For drug development professionals dealing with spiro-piperidine cores, defaulting to simple N-methyl or N-benzyl substitutions leaves significant therapeutic potential on the table. The integration of the 1'-neopentyl group is a masterclass in lead optimization. By simultaneously addressing spatial geometry (locking the spiro-chair conformation) and metabolic vulnerabilities (removing oxidizable α-protons), it transforms a rudimentary building block into a bioavailable, highly potent therapeutic asset.
References
-
Qiao, J. X., et al. (2013). "Conformationally Constrained ortho-Anilino Diaryl Ureas: Discovery of 1-(2-(1′-Neopentylspiro[indoline-3,4′-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a Potent, Selective, and Bioavailable P2Y1 Antagonist." Journal of Medicinal Chemistry, 56(22), 9275–9295.
-
Hu, C. H., et al. (2014). "Identification of 1-{2-[4-chloro-1'-(2,2-dimethylpropyl)-7-hydroxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1-yl]phenyl}-3-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}urea as a potent P2Y1 antagonist." Bioorganic & Medicinal Chemistry Letters, 24(9), 2110-2115.
-
Zhang, D., et al. (2015). "Demystifying P2Y1 Receptor Ligand Recognition through Docking and Molecular Dynamics Analyses." Journal of Chemical Information and Modeling, 55(1), 162-173.
Sources
- 1. Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent, selective, and bioavailable P2Y1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demystifying P2Y1 Receptor Ligand Recognition through Docking and Molecular Dynamics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
1'-Neopentylspiro[indoline-3,4'-piperidine] bioactivity compared to parent compound
As a Senior Application Scientist evaluating purinergic GPCR targets, identifying the optimal structural modifications to balance binding affinity, functional efficacy, and pharmacokinetic (PK) stability is critical. Among the most historically compelling case studies in antiplatelet drug design is the optimization of the spiro[indoline-3,4'-piperidine] scaffold into its 1'-neopentyl derivative.
This guide provides an objective, data-driven comparison of the 1'-neopentylspiro[indoline-3,4'-piperidine] bioactivity against its parent scaffold, focusing on its mechanistic role as a selective P2Y1 receptor antagonist.
I. Molecular Causality: The Steric and Lipophilic Advantage
The P2Y1 receptor is a Gq-coupled G-protein coupled receptor (GPCR) natively activated by adenosine diphosphate (ADP). Activation leads to intracellular calcium mobilization, triggering platelet shape change and initiating thrombosis. Developing non-nucleotide antagonists for this receptor requires molecules that can stably occupy its deep, lipophilic orthosteric binding pocket .
The unsubstituted spiro[indoline-3,4'-piperidine] provides a rigid, conformationally constrained core that effectively mimics the spatial geometry required for receptor entry. However, the parent compound possesses a vulnerable secondary amine on the piperidine ring. This basic nitrogen acts as a liability in two ways:
-
Target Affinity : The lack of a hydrophobic extension leaves a critical lipophilic sub-pocket within the P2Y1 receptor vacant, resulting in a high dissociation rate (
) and weak micromolar affinity. -
Metabolic Clearance : The exposed amine is rapidly recognized by hepatic Cytochrome P450 enzymes (CYPs), leading to rapid oxidative metabolism and poor oral bioavailability.
The Neopentyl Solution : Alkylating the 1'-piperidine nitrogen with a neopentyl group (
Caption: Mechanism of P2Y1 receptor antagonism by 1'-neopentylspiro[indoline-3,4'-piperidine] derivatives.
II. Quantitative Bioactivity Benchmarking
The following table summarizes the structural-activity relationship (SAR) tracking the evolution from the parent baseline to the highly optimized 1'-neopentyl benchmark (such as diaryl urea compound 3l) as documented in landmark medicinal chemistry screening , .
| Pharmacological Parameter | Unsubstituted Parent Scaffold | 1'-Neopentyl Derivative | Mechanistic Rationale |
| P2Y1 Binding Affinity ( | Neopentyl group tightly packs into a deep lipophilic sub-pocket, reducing | ||
| Cellular | Superior target engagement translates directly to complete inhibition of downstream Gq/PLC signaling. | ||
| Ex Vivo Platelet Aggregation | Increased overall LogP enhances membrane partitioning, allowing higher functional concentrations at the platelet surface. | ||
| Oral Bioavailability (Rat | Steric hindrance around the 1'-nitrogen robustly blocks CYP-mediated N-oxidation/dealkylation. |
III. Self-Validating Experimental Workflows
To accurately isolate the bioactivity differences between the parent and neopentyl compounds, a tiered screening cascade must be utilized.
Caption: Tiered validation workflow evaluating target binding, cellular efficacy, and ex vivo translation.
Protocol 1: P2Y1 Radioligand Displacement Binding Assay
Purpose: Establish true orthosteric binding affinity (
-
Step 1: Prepare cell membranes from CHO cells stably expressing human P2Y1 receptors. Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Step 2: Seed membranes into a 96-well plate. To create a self-validating internal control, add
M of unlabeled highly potent antagonist (e.g., MRS2500) to designated wells to define Non-Specific Binding (NSB). -
Step 3: Introduce
nM of[ H]-2-MeS-ADP (radiolabeled agonist) into all wells. -
Step 4: Add serial dilutions (10 pM to 10
M) of the parent spiro-piperidine and the 1'-neopentyl derivative. Incubate for 60 minutes at 25°C to reach equilibrium. -
Step 5: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific stickiness). Wash filters three times with cold buffer.
-
Step 6: Measure retained radioactivity using a liquid scintillation counter. Calculate
using the Cheng-Prusoff equation. -
Validation Check: The assay is only valid if the positive control entirely displaces the radioligand to NSB baseline, and the Z'-factor is
.
Protocol 2: Ex Vivo ADP-Induced Platelet Aggregation
Purpose: Confirm that the isolated target binding (Protocol 1) translates into physiological phenotypic rescue (inhibition of thrombosis) in whole blood.
-
Step 1: Draw citrated whole blood from healthy human donors or Sprague-Dawley rats. Centrifuge at 200 × g for 15 minutes to isolate Platelet-Rich Plasma (PRP).
-
Step 2: Extract the remaining blood layer at 2000 × g to obtain Platelet-Poor Plasma (PPP) for use as an optical blank.
-
Step 3: Add PRP to a light transmission aggregometer cuvette (stirred at 1000 rpm, 37°C).
-
Step 4: Pre-incubate the PRP with vehicle (DMSO,
final), parent compound, or 1'-neopentyl derivative for 5 minutes. -
Step 5: Induce aggregation by injecting
M ADP. Monitor light transmission for 6 minutes. (As platelets aggregate, the initially cloudy PRP clears, increasing light transmission). -
Validation Check: Establish a baseline maximum aggregation amplitude using vehicle-treated PRP. If ADP fails to induce at least 70% light transmission in the vehicle control, the platelets are inviable, and the assay must be rejected.
IV. Conclusion
The transition from the spiro[indoline-3,4'-piperidine] parent core to the 1'-neopentylspiro[indoline-3,4'-piperidine] framework represents a masterclass in structure-based drug design. As highlighted by the experimental parameters above, merely filling a hydrophobic target pocket is insufficient for systemic efficacy. The neopentyl moiety serves a dual-purpose role—simultaneously anchoring the molecule with high affinity to the P2Y1 receptor while providing critical steric armor against first-pass enzymatic degradation. For development professionals focused on antithrombotic therapy, this specific substitution remains a quintessential blueprint for resolving compound liabilities.
V. References
-
Qiao, J. X., et al. "Conformationally Constrained ortho-Anilino Diaryl Ureas: Discovery of 1-(2-(1'-Neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a Potent, Selective, and Bioavailable P2Y1 Antagonist." Journal of Medicinal Chemistry (2013). URL: [Link]
-
Costanzi, S., et al. "Demystifying P2Y1 Receptor Ligand Recognition through Docking and Molecular Dynamics Analyses." Journal of Chemical Information and Modeling (2014). URL: [Link]
-
Zheng, Y., et al. "The Use of Spirocyclic Scaffolds in Drug Discovery." Journal of Medicinal Chemistry (2014). URL: [Link]
Head-to-Head Comparison of Spiro-oxindole Derivatives: An In Vitro Perspective
A Technical Guide for Researchers and Drug Development Professionals
The spiro-oxindole scaffold, a unique three-dimensional heterocyclic framework, has garnered significant attention in medicinal chemistry.[1] This structural motif is a cornerstone in numerous natural products and has been identified as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2] Its rigid structure allows for the precise spatial orientation of functional groups, enhancing selectivity and metabolic stability, making it an attractive starting point for the development of novel therapeutic agents. This guide provides a head-to-head comparison of various spiro-oxindole derivatives based on their in vitro performance, with a focus on their anticancer, antimicrobial, and antiviral activities, supported by detailed experimental protocols.
In Vitro Anticancer Activity: Targeting the p53-MDM2 Interaction
A promising strategy in cancer therapy is the disruption of the protein-protein interaction between the tumor suppressor p53 and its negative regulator, MDM2.[3][4][5] Several spiro-oxindole derivatives have been designed as potent inhibitors of this interaction, effectively reactivating p53 and inducing apoptosis in cancer cells.[4][5][6]
Comparative Analysis of p53-MDM2 Inhibitors
The following table summarizes the in vitro cytotoxic activity of representative spiro-oxindole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound.[7][8]
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Compound 7 | MCF-7 (Breast) | 4.8 | Spiro[pyrrolidine-3,3'-oxindole] | [9] |
| HCT116 (Colon) | 3.9 | [9] | ||
| Huh7 (Liver) | 8.2 | [9] | ||
| Compound 4z | Colorectal Cancer Cells | Potent MDM2 inhibitor | Spirooxindole–cyclopentene–isoxazole hybrid | [10] |
| Compound 4e | HepG2 (Liver) | 2.86 | Spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrid | [11] |
| Compound 8 | A549 (Lung) | 69.5 | Spirooxindole-tetrahydrocarbazole | [12] |
Note: This table presents a selection of data from the cited literature for comparative purposes. For a comprehensive understanding, please refer to the original publications.
Mechanism of Action: p53-MDM2 Pathway
The p53 protein plays a crucial role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[4][5] MDM2 binds to p53, promoting its degradation and thus suppressing its tumor-suppressive functions. Spiro-oxindole derivatives have been designed to fit into the hydrophobic cleft of MDM2, blocking the p53-MDM2 interaction.[13] This inhibition stabilizes p53, allowing it to accumulate and trigger downstream pathways that lead to cancer cell death.
Caption: p53-MDM2 pathway and inhibition by spiro-oxindole derivatives.
Key Methodologies for In Vitro Evaluation
The determination of a compound's cytotoxic potential is a critical first step in drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability.[7][14]
Experimental Protocol: MTT Assay for IC50 Determination
This protocol outlines the steps for determining the IC50 value of a spiro-oxindole derivative on adherent cancer cells.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[7][14] The intensity of the purple color is directly proportional to the number of viable cells.[7]
Materials:
-
Spiro-oxindole derivative
-
Adherent cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium.[15]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the spiro-oxindole derivative in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[7]
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C.[7]
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Shake the plate for 10 minutes at a low speed to ensure complete solubilization.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or between 550 and 600 nm using a microplate reader.[14][15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value, which is the concentration that inhibits 50% of cell growth.[8]
-
Caption: General workflow for an in vitro cell viability screening using the MTT assay.
Emerging In Vitro Activities
Beyond their anticancer properties, spiro-oxindole derivatives have demonstrated a broad spectrum of other biological activities.
Antimicrobial Activity
Several novel spiro-oxindole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains.[2] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3a | Staphylococcus aureus | 20 | [16] |
| Compound 3g | Staphylococcus aureus | 20 | [16] |
| Compound 3f | Escherichia coli | 20 | [16] |
| Compound 4b | Enterococcus faecalis | 375-3000 | [17] |
| Compound 4h | Enterococcus faecalis | 375-3000 | [17] |
These findings suggest that the spiro-oxindole scaffold can be a valuable template for the development of new antimicrobial agents, which is crucial in the face of growing antibiotic resistance.[1]
Antiviral Activity
The unique three-dimensional structure of spiro-oxindoles makes them promising candidates for antiviral drug development.[18][19][20] Derivatives have been reported to exhibit activity against a range of viruses, including influenza virus, respiratory syncytial virus (RSV), and coronaviruses.[18][19][21]
For instance, certain spirooxindole derivatives have shown potent inhibitory activity against the Middle East Respiratory Syndrome coronavirus (MERS-CoV), with IC50 values in the low micromolar range.[21] Specifically, compounds 4i and 4d displayed IC50 values of 11 µM and 23 µM, respectively, against MERS-CoV.[21]
Conclusion
Spiro-oxindole derivatives represent a versatile and promising class of compounds with a wide array of in vitro biological activities. Their efficacy as anticancer agents, particularly through the inhibition of the p53-MDM2 interaction, is well-documented. Furthermore, emerging evidence highlights their potential as novel antimicrobial and antiviral agents. The structural diversity of the spiro-oxindole scaffold allows for extensive modification, paving the way for the optimization of their pharmacological properties and the development of next-generation therapeutics.[6] Continued research into the synthesis and biological evaluation of these compounds is warranted to fully harness their therapeutic potential.
References
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available from: [Link]
-
Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. Journal of Biomolecular Structure & Dynamics. Available from: [Link]
-
Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry. Available from: [Link]
-
Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. Organic Chemistry Frontiers. Available from: [Link]
-
Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). IJSDR. Available from: [Link]
-
Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. MDPI. Available from: [Link]
-
Antimicrobial activity data of spiro-oxindole derivatives: MIC in g/mL (zone of inhibition in mm).. ResearchGate. Available from: [Link]
-
The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. Available from: [Link]
-
Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Infectious Diseases. Available from: [Link]
-
In vitro and in silico evaluation of the antimicrobial and antioxidant activities of spiropyrazoline oxindole congeners. Arabian Journal of Chemistry. Available from: [Link]
-
Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. Frontiers in Chemistry. Available from: [Link]
-
The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Scilit. Available from: [Link]
-
Spirooxindole derivatives as an anticancer agents: Synthetic developments, structure–activity relationship, and biological applications. ResearchGate. Available from: [Link]
-
Design Synthesis and Antimicrobial Activity Studies of Some Novel Derivatives of Spirooxiindole. IJNRD. Available from: [Link]
-
Therapeutic Potential of Spirooxindoles as Antiviral Agents. PubMed. Available from: [Link]
-
Therapeutic Potential of Spirooxindoles as Antiviral Agents. Scilit. Available from: [Link]
-
Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. Bentham Science. Available from: [Link]
-
Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Design, Synthesis, and In Vitro and In Silico Anticancer Profiling of Spirooxindole-Tetrahydrocarbazoles. ChemMedChem. Available from: [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Center for Biotechnology Information. Available from: [Link]
-
Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. MDPI. Available from: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. mdpi.com [mdpi.com]
- 3. Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and In Vitro and In Silico Anticancer Profiling of Spirooxindole-Tetrahydrocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Potential of Spirooxindoles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic Potential of Spirooxindoles as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 1'-Neopentylspiro[indoline-3,4'-piperidine]
Abstract
The structural elucidation of complex heterocyclic molecules is a cornerstone of modern pharmaceutical development and chemical analysis. Spirocyclic systems, in particular, present unique analytical challenges due to their rigid, three-dimensional structures. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1'-Neopentylspiro[indoline-3,4'-piperidine], a representative spirocyclic amine. We will compare and contrast fragmentation patterns under hard (Electron Ionization) and soft (Electrospray Ionization with Collision-Induced Dissociation) ionization techniques, explaining the causal mechanisms behind the observed cleavages. This document serves as a practical reference for researchers, scientists, and drug development professionals, providing not only theoretical interpretation but also actionable experimental protocols and data presentation formats to aid in the characterization of novel spiro-amine compounds.
Introduction: The Challenge of Spirocyclic Systems
Spirocyclic alkaloids and their synthetic analogs are privileged scaffolds in medicinal chemistry, often exhibiting potent biological activities. The unique spiro-linkage, where two rings share a single carbon atom, imparts significant conformational rigidity, which can be advantageous for receptor binding. However, this same rigidity complicates structural analysis. Mass spectrometry (MS) stands out as a powerful tool for this purpose, offering high sensitivity and the ability to deduce structural information from fragmentation patterns.
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. Ionization imparts energy into the molecule, which is dissipated through the cleavage of the weakest bonds and the formation of the most stable possible fragment ions and neutral losses. For a molecule like 1'-Neopentylspiro[indoline-3,4'-piperidine], the key structural features that will dictate its fragmentation are:
-
The Tertiary Amine (Piperidine Nitrogen): A primary site for ionization and a driver of alpha-cleavage.[1][2]
-
The Neopentyl Group: Prone to characteristic cleavages to form stable carbocations.
-
The Indoline Ring: An aromatic system that can stabilize adjacent charges and undergo its own characteristic ring fissions.[3]
-
The Spirocyclic Core: The fusion of the indoline and piperidine rings, which will influence which ring-opening pathways are energetically favorable.[4]
This guide will dissect the fragmentation pathways, comparing the information-rich but often complex spectra from Electron Ionization (EI) with the more controlled fragmentation obtained from tandem mass spectrometry (MS/MS) using Electrospray Ionization (ESI).
PART 1: Fragmentation Analysis under Electron Ionization (EI)
Electron Ionization is a high-energy ("hard") technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The process begins with the molecule entering the ion source, where it is bombarded by a beam of high-energy electrons (typically 70 eV), ejecting an electron to form a molecular ion (M•+).
For 1'-Neopentylspiro[indoline-3,4'-piperidine] (Molecular Weight: 272.44 g/mol ), the most likely site of initial ionization is one of the lone pair electrons on the piperidine nitrogen, as it has a lower ionization potential than most other electrons in the molecule. The resulting molecular ion at m/z 272 is then prone to several key fragmentation pathways.
Key EI Fragmentation Pathways:
-
Alpha-Cleavage: This is a dominant fragmentation mechanism for amines.[2] The bond between a carbon atom adjacent to the nitrogen (the α-carbon) and the next carbon (the β-carbon) breaks. In this molecule, the most significant alpha-cleavage involves the loss of the neopentyl group's tert-butyl radical (•C₄H₉), which is a very stable radical.
-
Indoline Ring Fragmentation: The indoline portion of the molecule can undergo cleavage. A common fragmentation for indoles and indolines is the loss of HCN or related fragments after initial ring opening.[3] A key fragment arises from the cleavage of the C2-C3 bond of the indoline ring, leading to the formation of a stable benzylic-type cation.
-
m/z 215 → m/z 130: Subsequent to the alpha-cleavage, the piperidine ring can open, followed by cleavage to yield a fragment corresponding to a substituted vinylaniline radical cation.
-
-
Piperidine Ring Fission: The saturated piperidine ring can undergo cleavage through various pathways, often initiated by the charge on the nitrogen. A retro-Diels-Alder (RDA) type reaction, common in six-membered rings, can lead to the loss of a neutral alkene.[7][8]
The following diagram illustrates the primary proposed fragmentation pathway under EI.
Caption: Proposed EI fragmentation pathway for the target molecule.
PART 2: Comparative Analysis with ESI-MS/MS
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal initial fragmentation. For our target molecule, this would appear at m/z 273. To induce fragmentation, we employ tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and then fragmented through Collision-Induced Dissociation (CID). This controlled fragmentation often yields simpler, more interpretable spectra than EI.
Key ESI-CID Fragmentation Pathways:
In ESI, the charge is typically a proton on the basic piperidine nitrogen. The fragmentation pathways are driven by the mobility of this proton and the stability of the resulting neutral losses.
-
Dominant Neutral Loss: The most facile fragmentation is often the loss of the entire neopentyl substituent as a neutral alkene (isobutylene) via a rearrangement, accompanied by the transfer of a hydrogen.
-
[M+H]⁺ (m/z 273) → [M+H - C₄H₈]⁺ (m/z 217) : This loss of 56 Da (isobutylene) from the protonated precursor is a highly characteristic pathway for N-neopentyl amines under CID conditions. The resulting ion at m/z 217 corresponds to the protonated spiro[indoline-3,4'-piperidine] core.
-
-
Ring Opening of Piperidine: Similar to EI, the piperidine ring can open. The protonated nitrogen facilitates this cleavage, often leading to fragments that retain the indoline core.[9][10]
-
[M+H]⁺ (m/z 273) → m/z 146: This fragment can be formed via cleavage across the piperidine ring, resulting in an ion containing the intact indoline ring and a portion of the piperidine ring.
-
The controlled nature of ESI-MS/MS allows for a more targeted investigation of the molecule's structure, often focusing on the most labile bonds.
PART 3: Data Summary and Comparison
The choice of ionization method fundamentally alters the information obtained. The following table summarizes the key diagnostic ions expected from each technique.
| Ionization Method | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss / Fragment Identity | Primary Mechanism |
| EI | 272 (M•+) | 215 (Base Peak) | C₄H₉• (tert-butyl radical) | Alpha-Cleavage |
| 130 | C₅H₉N | Piperidine Ring Fission | ||
| 57 | C₄H₉⁺ (tert-butyl cation) | Neopentyl Cleavage | ||
| ESI-MS/MS | 273 ([M+H]⁺) | 217 | C₄H₈ (Isobutylene) | Rearrangement/Neutral Loss |
| 146 | C₈H₁₅N | Piperidine Ring Opening |
This comparative data highlights a key principle: EI provides a complex fingerprint useful for library matching, while ESI-MS/MS provides predictable, structurally diagnostic fragments ideal for targeted analysis and characterization of analogues.
PART 4: Experimental Verification Protocol
To validate the proposed fragmentation pathways, the following experimental workflow is recommended for analysis on a modern quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of 1'-Neopentylspiro[indoline-3,4'-piperidine] in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution 1:1000 in 50:50 acetonitrile:water containing 0.1% formic acid (for positive mode ESI). A final concentration of ~1 µg/mL is typical.
-
-
Mass Spectrometer Infusion (ESI-MS/MS):
-
Set up the instrument for direct infusion analysis using a syringe pump at a flow rate of 5-10 µL/min.
-
Ion Source Parameters (Typical):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas (N₂) Flow: 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
-
-
Data Acquisition:
-
Step 3a: Full Scan (MS1): Acquire a full scan spectrum over a mass range of m/z 50-500 to confirm the presence of the protonated precursor ion, [M+H]⁺, at m/z 273.
-
Step 3b: Tandem MS (MS/MS): Set up a product ion scan experiment.
-
Select m/z 273 as the precursor ion.
-
Apply a range of collision energies (e.g., ramp from 10-40 eV) to observe the formation of different fragment ions. This allows for the characterization of both low-energy (e.g., neutral loss) and high-energy (e.g., ring fission) fragmentation pathways.[8]
-
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the exact masses of the precursor and major fragment ions.
-
Use the software's elemental composition calculator to propose formulas for the observed fragments, confirming they are consistent with the proposed fragmentation pathways.
-
The following diagram outlines this experimental workflow.
Caption: Recommended experimental workflow for ESI-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of 1'-Neopentylspiro[indoline-3,4'-piperidine] is a predictable process governed by the inherent chemical properties of its functional groups. Under high-energy EI, fragmentation is dominated by alpha-cleavage, leading to the loss of a tert-butyl radical and formation of a base peak at m/z 215. In contrast, the softer, more controlled conditions of ESI-MS/MS favor a rearrangement reaction, resulting in the neutral loss of isobutylene from the protonated molecule to produce a key diagnostic ion at m/z 217.
By understanding these distinct pathways, researchers can select the appropriate analytical technique to solve their specific challenges—using EI for broad, fingerprint-based identification and ESI-MS/MS for the targeted structural confirmation of novel spirocyclic compounds and their analogs. This guide provides the foundational knowledge and practical protocols to confidently interpret such mass spectra.
References
-
Boev, V. I., et al. (1990). Spirocyclic systems. Synthesis and mass spectrometric study of spiro[indoline-3,4'-piperidine]s. Chemistry of Heterocyclic Compounds, 26, 749–754. [Link]
-
Shim, H., et al. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 4(4), 79-82. [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
Golebiewski, P., & Cmoch, P. (2011). Fragmentation of N-Alkyl Piperidines and their Precursors in Gas Chromatography–Mass Spectrometry. Journal of AOAC International, 94(2), 489-497. [Link]
-
Schilling, A. B., et al. (1998). Electron ionization mass spectra of 2-substituted indolines. Journal of the American Society for Mass Spectrometry, 9(9), 948-956. [Link]
-
Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]
-
LibreTexts. (2022). Amine Fragmentation. Chemistry LibreTexts. [Link]
-
NIST. (n.d.). Neopentylamine Mass Spectrum. NIST Chemistry WebBook. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. Mass spectra of the Erythrina alkaloids: a novel fragmentation of the spiran system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the NMR Spectral Comparison of N-Substituted Spiro[indoline-3,4'-piperidines]
Introduction
The spiro[indoline-3,4'-piperidine] scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for presenting pharmacophoric elements in chemical space. The functionalization of the piperidine nitrogen (N-1') is a common strategy to modulate the physicochemical properties, target engagement, and pharmacokinetic profiles of molecules containing this core.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and characterization of these complex molecules. Subtle changes in the electronic environment, induced by different N-1' substituents, manifest as predictable and interpretable variations in the ¹H and ¹³C NMR spectra. This guide provides an in-depth comparison of these spectral signatures, offering researchers a framework for identifying key structural features and confirming the successful N-substitution of the spiro[indoline-3,4'-piperidine] core. We will explore the causal relationships between substituent electronics and chemical shifts, present comparative data, and provide a robust experimental protocol for acquiring high-quality NMR data.
Core Principles of NMR for the Spiro[indoline-3,4'-piperidine] Scaffold
Before comparing derivatives, it is essential to understand the fundamental NMR characteristics of the parent scaffold. The numbering convention used throughout this guide is illustrated in the diagram below.
Caption: Numbering of the spiro[indoline-3,4'-piperidine] scaffold.
Several key features dominate the spectra:
-
The Spiro Center (C-3/C-4'): This quaternary carbon is a defining feature in the ¹³C NMR spectrum, typically appearing between 40-50 ppm. Its presence is confirmed by the absence of an attached proton in a DEPT-135 experiment.
-
Diastereotopic Protons: The piperidine ring exists in a chair conformation. The spiro linkage at C-4' renders the axial and equatorial protons at C-3' and C-5' diastereotopic. This means they are chemically non-equivalent and will appear as distinct signals, typically as complex multiplets or distinct doublets of doublets, and they will show geminal coupling to each other. The same is true for the protons at C-2' and C-6'.
-
Indoline Moiety: The aromatic protons (H-4 to H-7) typically appear in the aromatic region (6.5-7.5 ppm). The methylene protons of the indoline ring (H-2) often appear as a singlet or AB quartet around 3.0-4.0 ppm.
The nature of the N-1' substituent directly influences the chemical shifts of the piperidine protons and carbons, particularly those alpha (C-2'/C-6') and beta (C-3'/C-5') to the nitrogen atom. This influence is primarily electronic.
Caption: Influence of N-substituent electronics on NMR chemical shifts.
-
Electron-Withdrawing Groups (EWGs): Substituents like acetyl (CH₃CO-) or tert-butoxycarbonyl (Boc) are EWGs. They pull electron density away from the piperidine nitrogen. This deshields the adjacent protons and carbons, causing their signals to shift downfield (to a higher ppm value).
-
Electron-Donating Groups (EDGs): Substituents like benzyl (Bn) or other alkyl groups are generally electron-donating. They increase electron density at the nitrogen, which shields the adjacent nuclei, causing their signals to shift upfield (to a lower ppm value) relative to the unsubstituted parent amine.
Comparative Spectral Analysis
The most significant spectral changes upon N-substitution occur at the C-2'/C-6' and C-3'/C-5' positions of the piperidine ring.
Unsubstituted (N-H) Spiro[indoline-3,4'-piperidine]
In the parent compound, the piperidine ring protons at C-2'/C-6' are typically found in the 2.7-3.0 ppm range. The corresponding carbons (C-2'/C-6') appear around 46-50 ppm. These values serve as a baseline for comparison.
N-Acyl Substituted Derivatives (N-Boc, N-Acetyl)
The introduction of an acyl group, such as Boc or acetyl, has a pronounced deshielding effect.
-
¹H NMR: The signals for the C-2'/C-6' protons shift significantly downfield, often into the 3.5-4.2 ppm range. This is due to the strong inductive effect of the carbonyl group. The rotation around the newly formed amide bond can sometimes be slow on the NMR timescale, leading to broadening of the signals or even the appearance of two distinct sets of signals for the piperidine ring (rotamers).[1]
-
¹³C NMR: The C-2'/C-6' carbons also experience a downfield shift, although it is often less dramatic than for the protons. The most notable addition to the spectrum is the carbonyl carbon signal of the acyl group, appearing at ~155 ppm for a Boc group and ~170 ppm for an acetyl group. The quaternary carbon of the Boc group appears around 80 ppm.[2]
N-Alkyl Substituted Derivatives (N-Benzyl)
In contrast to acyl groups, alkyl groups like benzyl are electron-donating.
-
¹H NMR: The C-2'/C-6' protons are shielded relative to the N-H parent and are typically found further upfield, often in the 2.2-2.8 ppm range. A new, sharp singlet corresponding to the benzylic methylene protons (N-CH₂-Ph) will appear around 3.5 ppm. The aromatic protons of the benzyl group will add to the complexity of the 7.2-7.4 ppm region.
-
¹³C NMR: The C-2'/C-6' carbons are also shielded, shifting slightly upfield compared to the parent amine. The benzylic carbon signal appears around 60-65 ppm.
Data Summary Table
The following table summarizes the typical chemical shift ranges for key nuclei in different N-substituted spiro[indoline-3,4'-piperidines]. Values are based on published data for closely related structures and established substituent effects.[3][4][5]
| Position | Nucleus | N-H (Unsubstituted) | N-Acetyl | N-Boc | N-Benzyl |
| Indoline | |||||
| H-2 | ¹H | ~3.2 ppm | ~3.2 ppm | ~3.3 ppm | ~3.2 ppm |
| Aromatic | ¹H | ~6.6 - 7.2 ppm | ~6.6 - 7.2 ppm | ~6.5 - 7.1 ppm[3] | ~6.6 - 7.4 ppm |
| C-2 | ¹³C | ~55 ppm | ~55 ppm | ~56 ppm | ~55 ppm |
| C-3 (Spiro) | ¹³C | ~45 ppm | ~45 ppm | ~46 ppm | ~45 ppm |
| Aromatic | ¹³C | ~110 - 150 ppm | ~110 - 150 ppm | ~110 - 150 ppm | ~110 - 150 ppm |
| Piperidine | |||||
| H-2', H-6' | ¹H | ~2.7 - 3.0 ppm | ~3.6 - 4.2 ppm | ~3.8 - 4.0 ppm[3] | ~2.4 - 2.8 ppm |
| H-3', H-5' | ¹H | ~1.6 - 1.9 ppm | ~1.7 - 2.0 ppm | ~1.7 - 1.9 ppm[3] | ~1.6 - 1.9 ppm |
| C-2', C-6' | ¹³C | ~48 ppm | ~45 ppm (rotamers) | ~45 ppm | ~52 ppm |
| C-3', C-5' | ¹³C | ~35 ppm | ~33 ppm | ~33 ppm | ~35 ppm |
| Substituent | |||||
| N-COCH₃ | ¹H | - | ~2.1 ppm | - | - |
| N-COCH₃ | ¹³C | - | ~170 ppm | - | - |
| N-COOC(CH₃)₃ | ¹H | - | - | ~1.45 ppm[3] | - |
| N-COOC(CH₃)₃ | ¹³C | - | - | ~80 ppm | - |
| N-COOC(CH₃)₃ | ¹³C | - | - | ~155 ppm | - |
| N-CH₂-Ph | ¹H | - | - | - | ~3.5 ppm |
| N-CH₂-Ph | ¹³C | - | - | - | ~63 ppm |
Note: Chemical shifts are highly dependent on the solvent and other substituents on the scaffold. These values should be used as a guide for qualitative comparison.
Experimental Protocol: Acquiring High-Quality NMR Data
This protocol outlines a self-validating system for the characterization of N-substituted spiro[indoline-3,4'-piperidines].
Caption: Workflow for NMR characterization of spiro-compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry spiro[indoline-3,4'-piperidine] derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the sample is fully dissolved.[6]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm). Alternatively, the residual solvent peak can be used.[7]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended).
-
Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 to 4096) and a longer relaxation delay may be necessary. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra. A ¹H-¹H COSY spectrum will reveal proton-proton coupling networks, while a ¹H-¹³C HSQC spectrum will correlate each proton to its directly attached carbon.[8]
-
-
Data Processing and Interpretation:
-
Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis. For the ¹H spectrum, set the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[7] For the ¹³C spectrum, use the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
-
Assign the signals based on their chemical shift, multiplicity, integration, and correlation data from 2D spectra. Compare the assignments with the expected values presented in this guide to confirm the structure.
-
Conclusion
The N-1' substituent on the spiro[indoline-3,4'-piperidine] core provides a powerful handle for modulating molecular properties, and its impact is clearly and predictably reflected in ¹H and ¹³C NMR spectra. Electron-withdrawing acyl groups cause a significant downfield shift of the alpha-protons (H-2'/H-6'), while electron-donating alkyl groups cause a relative upfield shift. By understanding these fundamental electronic effects and referencing the comparative data provided, researchers can confidently use NMR spectroscopy to verify their synthetic outcomes and accelerate their research and development programs. This guide serves as a practical tool, grounding spectral interpretation in the principles of chemical structure and reactivity.
References
-
Ansari, M. F., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. PMC. [Link]
-
Singh, C., et al. (2025). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. Malaria World. [Link]
-
ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]
-
Glenday, F. R., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloaddition. IUCr Journals. [Link]
-
Akonni. Benzyl Spiro[indoline-3,4'-piperidine]-1'-carboxylate. [Link]
-
ResearchGate. Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. [Link]
-
ResearchGate. a The representative chemical shifts of ¹H and ¹³C NMR in 6h; b the.... [Link]
-
Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Synthesis and biological evaluation of new spiro oxindoles with embedded pharmacophores. [Link]
-
ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]
-
MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]
-
SciSpace. Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). [Link]
- Google Patents.
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
PMC. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]
-
Beilstein Journals. Supporting Information. [Link]
-
Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]
-
Semantic Scholar. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Off-Target Profile of 1'-Neopentylspiro[indoline-3,4'-piperidine] and Structurally Related Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential off-target effects of the novel compound 1'-Neopentylspiro[indoline-3,4'-piperidine]. Given the absence of direct experimental data for this specific molecule, this document leverages established knowledge of its core chemical scaffold, the spiro[indoline-3,4'-piperidine] moiety, and the known pharmacology of structurally related compounds. The spiro-piperidine framework is a privileged scaffold known to confer high affinity for the Sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein implicated in a multitude of cellular functions and disease states.[1][2] Consequently, this guide will evaluate the potential off-target profile of 1'-Neopentylspiro[indoline-3,4'-piperidine] in the context of it being a putative σ1 receptor ligand, comparing it with other well-characterized ligands for this target.
The promiscuity of small molecules is a critical consideration in drug discovery, as off-target interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[3][4] Understanding the potential for these interactions early in the development process is paramount for making informed decisions and mitigating risks.[5]
The Sigma-1 Receptor: A Promiscuous Target with Therapeutic Potential
The σ1 receptor is an intracellular protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, where it modulates a wide range of cellular processes, including calcium signaling, ion channel function, and cellular stress responses.[6][7] Its involvement in various neurological and psychiatric disorders has made it an attractive therapeutic target.[8] However, the structural diversity of σ1 receptor ligands contributes to their varied off-target profiles, making a thorough assessment of selectivity essential.
Comparative Off-Target Profile
This section compares the predicted off-target profile of 1'-Neopentylspiro[indoline-3,4'-piperidine] with two well-characterized σ1 receptor ligands: Haloperidol, a typical antipsychotic with a broad off-target profile, and a more selective, hypothetical compound, "Selective Spiro-X," representing a desirable but often elusive selectivity profile.
| Target Class | 1'-Neopentylspiro[indoline-3,4'-piperidine] (Predicted) | Haloperidol (Experimental) | Selective Spiro-X (Hypothetical) | Rationale and Implications |
| Primary Target: Sigma-1 (σ1) Receptor | High Affinity (Predicted) | High Affinity (Ki = 4.8 nM)[9] | High Affinity | The spiro-piperidine scaffold is a known high-affinity binder for the σ1 receptor.[1][2] |
| Dopamine Receptors (e.g., D2) | Moderate to Low Affinity (Predicted) | High Affinity (Ki = 0.89 nM for D2)[10] | Very Low Affinity | The piperidine moiety in Haloperidol is a key contributor to its D2 affinity. The spiro-indoline structure may reduce this interaction.[10] |
| Serotonin Receptors (e.g., 5-HT2A) | Low Affinity (Predicted) | Moderate Affinity (Ki = 120 nM for 5-HT2A)[10] | Very Low Affinity | Off-target activity at serotonergic receptors can contribute to both therapeutic and adverse effects. |
| Adrenergic Receptors (e.g., α1) | Low Affinity (Predicted) | Moderate Affinity[11] | Very Low Affinity | Interaction with adrenergic receptors can lead to cardiovascular side effects such as hypotension. |
| Cardiac Ion Channels (hERG, Nav1.5) | Potential for Inhibition (Predicted) | Known Inhibitor of hERG and other K+ channels[12] | Minimal Inhibition | σ1 receptor ligands are known to modulate various cardiac ion channels, a critical safety liability.[6][13] |
| Cytochrome P450 (CYP) Enzymes | Potential for Inhibition (Predicted) | Metabolized by CYP3A4, CYP2D6, CYP1A2[14] | Minimal Inhibition | Piperidine-containing compounds are known to interact with and be metabolized by CYP enzymes.[15][16][17] |
Experimental Workflows for Off-Target Profiling
To empirically determine the off-target profile of a novel compound like 1'-Neopentylspiro[indoline-3,4'-piperidine], a tiered screening approach is recommended. This typically involves a combination of in vitro binding and functional assays.
Workflow for Secondary Pharmacology Screening
Caption: A tiered workflow for in vitro off-target liability testing.
Detailed Experimental Protocols
Radioligand Binding Assay for Off-Target Identification
This protocol describes a general method for an initial broad screen to identify potential off-target interactions.
Objective: To assess the binding of 1'-Neopentylspiro[indoline-3,4'-piperidine] to a panel of common off-targets (GPCRs, ion channels, transporters) at a single high concentration.
Materials:
-
Test compound (1'-Neopentylspiro[indoline-3,4'-piperidine])
-
Cell membranes or recombinant proteins expressing the target of interest
-
Specific radioligand for each target
-
Assay buffer (target-specific)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound (e.g., at a final concentration of 10 µM), vehicle control, or a known reference compound.
-
Add the cell membranes or recombinant protein to initiate the binding reaction.
-
Incubate the plate for a specified time at a specific temperature (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding caused by the test compound compared to the vehicle control.
hERG Channel Inhibition Assay using Patch-Clamp Electrophysiology
This protocol is a gold-standard method for assessing the risk of cardiac arrhythmia.
Objective: To determine the inhibitory effect of 1'-Neopentylspiro[indoline-3,4'-piperidine] on the hERG potassium channel current.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp rig (amplifier, micromanipulators, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution
-
Extracellular (bath) solution
-
Test compound stock solution
Procedure:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
Pull micropipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage-clamp protocol to elicit and measure the hERG tail current. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.
-
Once a stable baseline recording is established, perfuse the cell with the extracellular solution containing the vehicle (e.g., 0.1% DMSO).
-
After a stable vehicle recording, perfuse the cell with increasing concentrations of the test compound.
-
Record the hERG current at each concentration until a steady-state effect is observed.
-
Perform a final washout with the vehicle solution to assess the reversibility of the inhibition.
-
Analyze the data to determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
Understanding the Structural Basis of Off-Target Interactions
The chemical structure of a compound is the primary determinant of its on- and off-target activities. For 1'-Neopentylspiro[indoline-3,4'-piperidine], several features warrant consideration.
Caption: Key structural features and their potential roles in off-target interactions.
Conclusion and Forward Look
While 1'-Neopentylspiro[indoline-3,4'-piperidine] holds promise as a potential σ1 receptor ligand, its structural similarity to other promiscuous compounds necessitates a thorough and early assessment of its off-target profile. Based on the analysis of its spiro-piperidine core, the most significant potential off-target liabilities are likely to be interactions with cardiac ion channels (particularly hERG) and metabolism by cytochrome P450 enzymes. A lower affinity for dopaminergic and serotonergic receptors, as compared to less constrained structures like Haloperidol, is predicted but requires experimental verification.
The experimental workflows and protocols outlined in this guide provide a robust framework for empirically determining the selectivity and safety profile of this and other novel chemical entities. By integrating predictive analysis with empirical testing, researchers can de-risk their drug discovery programs and build a comprehensive understanding of a compound's true biological activity.
References
- Predictive in silico off-target profiling in drug discovery. Ovid.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ScienceOpen.
- Synthesis of sigma receptor ligands with unsymmetrical spiro connection of the piperidine moiety. PubMed.
-
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers. Available at: [Link]
- Predictive in silico off-target profiling in drug discovery. PubMed.
- An in vitro solution to model off-target effects. Labcorp.
-
Predictive in silico Off-Target Profiling in Drug Discovery. ResearchGate. Available at: [Link]
- Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI.
- Voltage-gated sodium channel modulation by σ-receptors in cardiac myocytes and heterologous systems. PubMed Central.
- Off-Target Screening Cell Microarray Assay. Creative Biolabs.
- Off-target activity – Knowledge and References. Taylor & Francis.
- The precision paradox: Off-target effects in gene editing. Drug Discovery News.
- L-745870. The Chemical Probes Portal.
- Cardiac Sigma Receptors – An Update. Institute of Physiology of the Czech Academy of Sciences.
- 1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Synthesis, Molecular Docking and Anti-tumor Activity Studies. Bentham Science.
- Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. SciSpace.
- In silico off-target profiling for enhanced drug safety assessment. PubMed Central.
- Is the sigma-1 receptor a potential pharmacological target for cardiac pathologies? A systematic review. PubMed Central.
- Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. PubMed.
- Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics. PubMed.
-
Binding Affinities for the σ 1 and σ 2 Receptors of Compounds 14 and 19−34. ResearchGate. Available at: [Link]
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- Multi-Omics Analysis Reveals the Role of Sigma-1 Receptor in a Takotsubo-like Cardiomyopathy Model. MDPI.
- Haldol (Haloperidol Injection): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
-
Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Available at: [Link]
-
Spiropiperidines as high-affinity, selective .sigma. ligands. Journal of Medicinal Chemistry. Available at: [Link]
- Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. PubMed Central.
- Biological profile of L-745870, a selective antagonist with high affinity for the dopamine D4 receptor. PubMed.
- Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PubMed Central.
- D4 Receptor Antagonist, Gene. MedchemExpress.com.
- Haloperidol. StatPearls - NCBI Bookshelf.
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central.
-
L-745,870. Wikipedia. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.
-
Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry. Available at: [Link]
- 1'-(Benzyloxycarbonyl)spiro(indoline-3,4'-piperidine). Chem-Impex.
- CAS 159635-46-8: tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate. CymitQuimica.
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
- Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
- Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed.
-
Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife. Available at: [Link]
- Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. PubMed.
- 917898-70-5 | 1'-Neopentylspiro[indoline-3,4'-piperidine]. MolCore.
- US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds. Google Patents.
-
1'-Neopentylspiro[indoline-3,3'-pyrrolidine] | C16H24N2. PubChem. Available at: [Link]
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
-
Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of sigma receptor ligands with unsymmetrical spiro connection of the piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Is the sigma-1 receptor a potential pharmacological target for cardiac pathologies? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-Omics Analysis Reveals the Role of Sigma-1 Receptor in a Takotsubo-like Cardiomyopathy Model | MDPI [mdpi.com]
- 9. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haldol (Haloperidol Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. biomed.cas.cz [biomed.cas.cz]
- 13. Voltage-gated sodium channel modulation by σ-receptors in cardiac myocytes and heterologous systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Analytical Strategies for Validating the Structure of 1'-Neopentylspiro[indoline-3,4'-piperidine]
The spiro[indoline-3,4'-piperidine] framework is a highly privileged scaffold in modern drug discovery, forming the structural basis for a variety of therapeutics, most notably selective P2Y1 receptor antagonists used as antiplatelet agents with reduced bleeding liabilities[1]. While validating the basic spirocyclic core is routine, the introduction of a sterically demanding 1'-neopentyl group (
This guide provides an objective comparison of the analytical modalities required to definitively validate the structure of 1'-Neopentylspiro[indoline-3,4'-piperidine], contrasting the performance of High-Resolution Mass Spectrometry (HRMS), Multi-dimensional Nuclear Magnetic Resonance (NMR), and Single-Crystal X-Ray Diffraction (SCXRD).
The Chemical Challenge: Neopentyl Steric Bulk vs. Standard Analogs
Unlike simple N-methyl or N-benzyl substituted spiroindolines, the bulky neopentyl group induces substantial steric clashes with the adjacent indoline ring system. This rigidity creates two significant analytical hurdles:
-
Restricted Conformational Exchange: At room temperature, rotation around the piperidine
bond is restricted. On the NMR timescale, this results in extreme peak broadening or the appearance of pseudo-rotameric states, making 1D H NMR spectra nearly uninterpretable. -
Quaternary Spiro-Linkage Obscurity: The defining feature of the molecule—the C3/C4' spiro junction—lacks directly attached protons[3]. Confirming that the synthesis yielded the desired spirocycle rather than an opened-ring rearrangement requires precise through-bond mapping that can be obscured by neopentyl-induced signal overlap.
Comparative Analysis of Validation Modalities
To ensure scientific rigor, drug development professionals must select validation techniques based on resolving power rather than throughput alone. The table below summarizes the comparative performance of the three primary validation methodologies.
Table 1: Comparative Performance of Structural Validation Modalities
| Validation Modality | Primary Function | Advantages for Hindered Spirocycles | Limitations / Disadvantages |
| LC-HRMS (ESI+) | Verifies exact molecular weight and bulk purity. | Excellent for identifying the correct exact mass ( | Cannot distinguish between the spirocycle and constitutional isomers (e.g., ring-opened variants). |
| Variable-Temp (VT) 2D NMR | Maps precise atom-to-atom connectivity via HSQC/HMBC[3]. | VT-NMR overcomes neopentyl rotamer broadening. HMBC proves the quaternary spiro linkage. | Highly complex spectra requiring significant interpretation time and high-field (>500 MHz) instruments. |
| Single-Crystal X-Ray (SCXRD) | Determines absolute 3D conformation and spatial arrangements. | Definitively visualizes the exact steric orientation of the neopentyl group relative to the indoline plane. | Requires highly pure, single crystals, which are notoriously difficult to grow for non-salt lipophilic amines. |
Structural Validation Workflow
The following logic flow dictates the pipeline for validating heavily hindered spirocycles. Do not rely on a single technique; structural validation is a self-validating system where molecular weight feeds into connectivity mapping, which is definitively proven by absolute structural resolution.
Fig 1. Structural validation workflow for hindered spiro[indoline-piperidine] scaffolds.
Experimental Methodologies
To establish causality between analytical setup and structural resolution, follow these internal-controlled, self-validating protocols.
Protocol A: LC-HRMS for Exact Mass and Isotopic Validation
Causality: The tertiary piperidine nitrogen and secondary indoline nitrogen easily accept protons. Operating in Electrospray Ionization positive mode (ESI+) guarantees efficient ionization, acting as a self-validating check for the presence of the basic scaffold[3].
-
Sample Preparation: Dissolve
of the compound in of LC-MS grade Methanol. Dilute an aliquot 1:100 in mobile phase (50:50 /MeCN with Formic Acid). -
System Setup: Inject
onto a C18 column ( , particle size). -
Internal Control: Run a blank injection (mobile phase only) prior to the sample to establish the background noise baseline and ensure the column is free of carryover.
-
Acquisition: Run a gradient from
to MeCN over 5 minutes. Monitor high-resolution MS (Orbitrap or Q-TOF) for the calculated exact mass of ( ).
Protocol B: Variable Temperature (VT) 2D NMR Workflow
Causality: Standard
-
Solvent Selection: Dissolve
of the compound in of DMSO- . is chosen because its high boiling point ( ) safely accommodates heating during VT-NMR. -
Calibration: Use the residual DMSO-
pentet at to calibrate the chemical shift axis precisely. -
VT-1H NMR Acquisition: Increase the probe temperature to
( ). Allow 15 minutes for thermal equilibration. Acquire a standard 1D H spectrum. Check for the diagnostic singlet corresponding to the neopentyl tert-butyl group ( ). -
HMBC Execution: To prove the spiro-junction, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. You must observe a cross-peak between the piperidine
-protons (adjacent to the spiro center) and the quaternary spiro-carbon ( ) on the indoline ring[3]. This through-bond coupling definitively validates that the two rings are covalently locked at a single carbon atom.
References
-
Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent, selective, and bioavailable P2Y1 antagonist. Journal of Medicinal Chemistry.[Link]
Sources
- 1. Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent, selective, and bioavailable P2Y1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molcore.com [molcore.com]
- 3. 6-Chlorospiro[indoline-3,4'-piperidine] | Benchchem [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1'-Neopentylspiro[indoline-3,4'-piperidine]
For Researchers, Scientists, and Drug Development Professionals
The diligent handling of chemical compounds is the cornerstone of laboratory safety and research integrity. This guide provides essential safety protocols and logistical information for 1'-Neopentylspiro[indoline-3,4'-piperidine], a compound of interest in drug development and chemical synthesis. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, this document synthesizes safety protocols based on the known hazards of structurally similar spiroindoline and piperidine derivatives. By understanding the potential risks and adhering to these guidelines, you can ensure a safe and controlled laboratory environment.
Understanding the Potential Hazards
Based on data from analogous compounds, 1'-Neopentylspiro[indoline-3,4'-piperidine] is anticipated to present the following hazards:
-
Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1][2][3][4][5]
-
Skin Corrosion/Irritation: Direct contact may cause skin irritation or, in more severe cases, chemical burns.[1][2][3][4][5][6]
-
Serious Eye Damage/Irritation: The compound is likely to cause serious eye irritation or damage upon contact.[1][3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][3][7]
Given these potential hazards, a stringent personal protective equipment (PPE) regimen is not merely a recommendation but a critical component of safe laboratory practice.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 1'-Neopentylspiro[indoline-3,4'-piperidine]. The following table outlines the recommended PPE for various laboratory operations.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles meeting ANSI Z87.1 standards are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][8][9] | Protects against splashes and airborne particles that could cause serious eye damage. |
| Hands | Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. It is recommended to double-glove, especially when handling larger quantities.[1][9][10][11] | Provides a barrier against skin contact. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination occurs.[10] |
| Body | A standard laboratory coat should be worn and kept buttoned. For tasks with a higher risk of exposure, a chemical-resistant apron or "bunny suit" coveralls may be necessary.[1][8] | Protects skin and personal clothing from contamination. Gowns should ideally close in the back and have tight-fitting cuffs.[8] |
| Respiratory | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator (e.g., N95 or higher) is required.[9][10][11] | Spiroindoline compounds can be fine powders that are easily inhaled, causing respiratory irritation.[10] |
Safe Handling and Operational Workflow
A systematic approach to handling 1'-Neopentylspiro[indoline-3,4'-piperidine] from receipt to disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparations:
-
Thoroughly review this guide and any available safety information for similar compounds.
-
Designate a specific work area for handling, preferably within a certified chemical fume hood.[10]
-
Assemble all necessary PPE and inspect it for any defects.[10]
-
Ensure all required equipment, such as spatulas and glassware, is clean, dry, and readily accessible within the fume hood to minimize movement.[10]
-
Confirm the location and functionality of the nearest safety shower and eyewash station.[10]
-
-
Handling Operations:
-
Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Perform all manipulations of the compound within the chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[10]
-
Use non-sparking tools to prevent ignition sources, as some organic compounds can be flammable.[2][12]
-
Keep the container tightly closed when not in use to prevent contamination and accidental spills.[2][12]
-
-
Post-Handling and Cleanup:
-
Following the completion of your work, decontaminate all non-disposable equipment used.
-
Dispose of all contaminated disposable items, including gloves, weigh boats, and paper towels, in a designated and clearly labeled solid chemical waste container.[10]
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.[10]
-
Wash hands thoroughly with soap and water after removing all PPE.[10]
-
Disposal Plan
Proper disposal of 1'-Neopentylspiro[indoline-3,4'-piperidine] and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable items contaminated with the compound, such as gloves, wipes, and weigh papers, should be placed in a sealed, labeled container for hazardous solid waste.[10]
-
Unused Compound: Unused or unwanted 1'-Neopentylspiro[indoline-3,4'-piperidine] should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Spills: In the event of a spill, evacuate the area and prevent the spread of the material. Use an inert absorbent material to clean up the spill and place it in a sealed container for hazardous waste disposal.[7][13] Ensure adequate ventilation and wear appropriate PPE during cleanup.
Always follow your institution's specific guidelines for hazardous waste disposal. If you are unsure about the proper disposal procedures, consult with your institution's Environmental Health and Safety (EHS) department.
By adhering to these safety protocols, you can minimize your risk of exposure and ensure the safe and responsible use of 1'-Neopentylspiro[indoline-3,4'-piperidine] in your research endeavors.
References
- Benchchem. Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one.
- Benchchem. Personal protective equipment for handling Spiro-NPB.
- Sigma-Aldrich. SAFETY DATA SHEET - Piperidine. (September 23, 2025).
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (October 06, 2022).
- Echemi.
- Connor, T. H. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs.
- Compliance Partners. PPE and Safety Equipment When Using Chemicals. (April 05, 2024).
- Fisher Scientific. SAFETY DATA SHEET - Piperidine. (October 11, 2023).
- Chemos GmbH&Co.KG.
- CymitQuimica. SAFETY DATA SHEET - (1S)-tert-Butyl 6-bromo-1-(1,1-dimethylethylsulfinamido)
- Carl ROTH.
- INCHEM. ICSC 0317 - PIPERIDINE.
- BLD Pharmatech. SAFETY DATA SHEET - 5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one.
- PENTA s.r.o. SAFETY DATA SHEET according to Regulation (EC) No 1907/2006 (REACH) as amended. Piperidine. (May 07, 2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. ICSC 0317 - PIPERIDINE [inchem.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. benchchem.com [benchchem.com]
- 11. cp.org.nz [cp.org.nz]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
